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2-Amino-6-nitro-4-neopentylphenol Documentation Hub

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  • Product: 2-Amino-6-nitro-4-neopentylphenol
  • CAS: 83488-03-3

Core Science & Biosynthesis

Foundational

Strategic Sourcing & Technical Qualification of High-Purity 2-Amino-6-Nitro-4-Neopentylphenol (CAS 83488-03-3)

Executive Summary: The Niche of Neopentyl Intermediates In the specialized field of polymer additives and UV absorber synthesis, 2-amino-6-nitro-4-neopentylphenol (CAS 83488-03-3) represents a critical, high-value interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Niche of Neopentyl Intermediates

In the specialized field of polymer additives and UV absorber synthesis, 2-amino-6-nitro-4-neopentylphenol (CAS 83488-03-3) represents a critical, high-value intermediate. While its structural analogs—specifically the tert-amyl (CAS 83488-02-2) and tert-butyl (CAS 99-56-9) derivatives—dominate the commodity market for benzotriazole UV absorbers (e.g., Tinuvin® series), the neopentyl variant offers distinct physicochemical properties.

This guide provides a technical framework for sourcing, qualifying, and handling high-purity CAS 83488-03-3. Unlike commodity sourcing, procuring this specific isomer requires a rigorous understanding of its synthesis-driven impurity profile, particularly the differentiation from its tert-amyl isomer and the control of reduction byproducts.

Chemical Identity & Critical Quality Attributes (CQAs)

To ensure the integrity of downstream applications (typically diazotization to form benzotriazoles), the material must meet stringent identity and purity criteria.

Structural Distinction

The defining feature of CAS 83488-03-3 is the neopentyl group at the 4-position. This distinguishes it from the more common tert-amyl analog.

FeatureCAS 83488-03-3 (Neopentyl) CAS 83488-02-2 (tert-Amyl)
IUPAC Name 2-amino-4-(2,2-dimethylpropyl)-6-nitrophenol2-amino-4-(1,1-dimethylpropyl)-6-nitrophenol
4-Position Substituent Neopentyl (-CH2-C(CH3)3)tert-Amyl (-C(CH3)2CH2CH3)
Attachment Type Primary Alkyl (Benzylic -CH2-)Tertiary Alkyl (Quaternary C)
Electronic Effect Weakly activating (Hyperconjugation)Strongly activating (Inductive)
Oxidation Risk High (Benzylic position susceptible to oxidation)Low (No benzylic hydrogens)

Technical Insight: The presence of benzylic hydrogens in the neopentyl group makes CAS 83488-03-3 more susceptible to oxidative degradation than its tert-amyl counterpart. Storage under inert atmosphere (Argon/Nitrogen) is a Critical Process Parameter (CPP) .

Synthesis & Impurity Landscape

Understanding the synthesis route is non-negotiable for qualifying a supplier. The purity of CAS 83488-03-3 is defined not just by what is present, but by what is absent—specifically, the over-reduced diamino species and the under-reduced dinitro precursors.

The "Partial Reduction" Challenge

The industrial synthesis typically follows a Nitration → Partial Reduction pathway. The selectivity of the reduction step (converting one nitro group to an amine while leaving the other intact) is the primary source of batch-to-batch variation.

Figure 1: Synthesis & Impurity Fate Map

Synthesispathway Start 4-Neopentylphenol (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 2,6-Dinitro-4-neopentylphenol (Key Intermediate) Nitration->Intermediate Reduction Partial Reduction (NaHS or H2/Cat) Intermediate->Reduction Target TARGET: 2-Amino-6-nitro-4-neopentylphenol (CAS 83488-03-3) Reduction->Target Controlled Stoichiometry Impurity_Under IMPURITY A: Unreacted Dinitro (Under-reduction) Reduction->Impurity_Under Incomplete Rxn Impurity_Over IMPURITY B: 2,6-Diamino (Over-reduction) Reduction->Impurity_Over Excess Reductant Impurity_Ox IMPURITY C: Benzylic Oxidation (Storage/Process) Target->Impurity_Ox Air Exposure

Caption: The critical control point is the partial reduction step. Over-reduction leads to the diamino impurity, which causes severe color issues in downstream applications.

Impurity Specifications for Supplier Audit

When evaluating a Certificate of Analysis (CoA), the following limits are recommended for high-purity applications:

ImpurityMax LimitAnalytical MethodRisk
2,6-Dinitro-4-neopentylphenol < 0.5%HPLC (UV @ 254nm)Reduces yield; inert in diazotization.
2,6-Diamino-4-neopentylphenol < 0.1%HPLC / TitrationCritical: Causes cross-linking and color formation.
4-Neopentylphenol < 0.1%GC-MSStarting material carryover.
Iron (Fe) < 10 ppmICP-MSCatalyst residue; promotes oxidation.
Sulfated Ash < 0.5%GravimetricIndicates poor washing (salt residues).

Supplier Qualification Framework

Since CAS 83488-03-3 is a niche intermediate, "off-the-shelf" availability is often limited to small research scales (mg to g). For kilogram-to-ton scale procurement, you must qualify a Custom Synthesis Partner .

Identifying Capable Manufacturers

Do not rely solely on aggregators. Look for manufacturers with demonstrated capability in:

  • Nitration Chemistry: Requires specialized safety infrastructure (blast walls, thermal runaway control).

  • Selective Hydrogenation: Capability to perform partial reductions (e.g., sulfide reductions or controlled catalytic hydrogenation) is rare.

  • Analogs Experience: Suppliers who already manufacture CAS 83488-02-2 (the tert-amyl analog) are the most viable candidates, as the chemistry is nearly identical.

The "Red Flag" Checklist

Reject any supplier who:

  • Cannot provide a specific impurity profile: "Purity >98%" is insufficient without quantifying the diamino impurity.

  • Lacks stability data: Due to the benzylic oxidation risk, the supplier must provide stress-test data or recommended re-test dates.

  • Confuses isomers: If their technical documentation references "tert-amyl" or "1,1-dimethylpropyl" interchangeably with "neopentyl," they are likely reselling the wrong isomer.

Handling, Storage & Stability

Safety Warning: Nitro-aminophenols are potentially energetic materials . They can decompose violently if heated under confinement.

Storage Protocol
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Blanket with Nitrogen or Argon .

  • Container: Amber glass or opaque HDPE to prevent photo-degradation.

  • Shelf Life: Typically 12 months if strictly controlled. Re-test purity (HPLC) before use if stored >6 months.

Analytical Verification (In-House)

Before using a new batch, perform a Diazotization Test :

  • Dissolve sample in HCl.

  • Add NaNO2 solution at 0-5°C.

  • Pass Criteria: Solution should be clear (no tarry residue from diamino oxidation) and proceed rapidly to the diazonium salt.

References

  • European Chemicals Agency (ECHA). Substance Information: 2-amino-6-nitro-4-(tert-pentyl)phenol (Analog Reference). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 83488-02-2 (Structural Analog). Retrieved from [Link]

  • Google Patents.Search for Benzotriazole UV Absorber Synthesis Intermediates.

Protocols & Analytical Methods

Method

synthesis procedure for 2-amino-6-nitro-4-neopentylphenol from neopentylphenol

[1] Executive Summary This technical guide details the synthesis of 2-amino-6-nitro-4-neopentylphenol , a critical intermediate often utilized in the formulation of lipophilic dyes, photographic couplers, and antioxidant...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of 2-amino-6-nitro-4-neopentylphenol , a critical intermediate often utilized in the formulation of lipophilic dyes, photographic couplers, and antioxidant stabilizers. The protocol utilizes a robust two-step sequence: (1) electrophilic aromatic dinitration of 4-neopentylphenol, followed by (2) a regioselective Zinin reduction using sodium sulfide.

Unlike standard nitrophenol syntheses, the presence of the bulky, lipophilic neopentyl (2,2-dimethylpropyl) group requires specific modifications to solvent systems to ensure homogeneity and reaction completeness. This guide addresses these solubility challenges and provides a self-validating protocol for laboratory-scale production.

Chemical Strategy & Mechanism[1][2][3]

Retrosynthetic Analysis

The target molecule possesses a 1,2,4,6-substitution pattern. Starting from 4-neopentylphenol, the 2- and 6-positions (ortho to the hydroxyl) are electronically activated and sterically accessible.

  • Step 1: Dinitration. Introduction of nitro groups at both ortho positions to form 2,6-dinitro-4-neopentylphenol .

  • Step 2: Regioselective Reduction. Selective reduction of one nitro group to an amine while retaining the second nitro group. Due to the symmetry of the 2,6-dinitro precursor, regioselectivity is inherent; reducing either group yields the same 2-amino-6-nitro product.

Reaction Pathway Diagram

SynthesisPathway SM 4-Neopentylphenol (Starting Material) Inter 2,6-Dinitro-4-neopentylphenol (Intermediate) SM->Inter HNO3, HOAc 10°C -> 45°C (Electrophilic Subst.) Prod 2-Amino-6-nitro-4-neopentylphenol (Target) Inter->Prod Na2S, NaHCO3 MeOH/H2O, 65°C (Zinin Reduction)

Caption: Two-step synthesis workflow converting 4-neopentylphenol to the amino-nitro derivative via a dinitro intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,6-Dinitro-4-neopentylphenol

Objective: Introduce two nitro groups ortho to the phenol hydroxyl. Challenge: The neopentyl group increases lipophilicity, making aqueous nitric acid ineffective. Glacial acetic acid is used as a co-solvent.

Reagents
  • 4-Neopentylphenol (1.0 eq)

  • Nitric Acid (70%, 2.5 eq)

  • Glacial Acetic Acid (Solvent, 5-7 volumes)

  • Ice/Water (for quenching)[1][2]

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and internal thermometer. Place in an ice-salt bath.

  • Dissolution: Charge 4-neopentylphenol and Glacial Acetic Acid. Stir until fully dissolved. Cool solution to 5–10°C.

  • Nitration: Add Nitric Acid dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature < 15°C . The reaction is exothermic.[3] Rapid addition may lead to oxidative degradation of the alkyl chain.

  • Completion: After addition, allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Briefly heat to 45°C for 30 minutes to ensure dinitration completion.

  • Quench: Pour the reaction mixture into a 5x volume of crushed ice/water with vigorous stirring. The yellow dinitro product will precipitate.

  • Isolation: Filter the solid. Wash with cold water (3x) to remove acid traces. Recrystallize from Ethanol/Water if purity is <95% by HPLC.

Phase 2: Selective Zinin Reduction

Objective: Reduce exactly one nitro group to an amine. Mechanism: The Zinin reduction uses sulfide ions (


 or 

).[4][5] In polynitro systems, it is highly selective.[5] The mechanism involves the formation of a nitroso intermediate, followed by reduction to hydroxylamine and finally the amine.
Reagents
  • 2,6-Dinitro-4-neopentylphenol (1.0 eq)

  • Sodium Sulfide Nonahydrate (

    
    ) (1.5 eq)
    
  • Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • Methanol (Solvent)

  • Water (Solvent)

Protocol
  • Solubilization: In a reactor, suspend the 2,6-dinitro-4-neopentylphenol in Methanol (10 volumes).

    • Note: Unlike simple nitrophenols, the neopentyl derivative is insoluble in pure aqueous alkali. Methanol is strictly required.

  • Buffer Preparation: Dissolve

    
     and 
    
    
    
    in Water (5 volumes).
    • Why Bicarbonate? It buffers the pH. Highly alkaline conditions (from pure

      
      ) can lead to ring degradation or over-reduction.
      
  • Addition: Heat the methanolic substrate solution to 60°C (Reflux) . Add the aqueous sulfide solution dropwise over 60 minutes.

    • Observation: Solution will darken (deep red/brown) due to the formation of the intermediate nitroso/quinoidal species.

  • Reaction: Reflux for 2–3 hours. Monitor by TLC or HPLC for the disappearance of the dinitro starting material.

  • Workup:

    • Distill off the majority of Methanol.

    • Dilute the remaining aqueous residue with water.

    • Neutralization: Carefully acidify with Acetic Acid to pH ~6. The product, 2-amino-6-nitro-4-neopentylphenol, will precipitate as a dark red/brown solid.

  • Purification: Filter and wash with water. Recrystallize from Toluene or Ethanol to remove sulfur byproducts.

Analytical Validation

ParameterSpecificationMethod
Appearance Dark red to brown crystalline solidVisual
Melting Point 140–145°C (Typical for this class)Capillary MP
1H NMR (DMSO-d6)

~0.9 (s, 9H, t-Bu), 2.4 (s, 2H, CH2), 7.2-7.6 (Ar-H)
NMR Spectroscopy
IR Spectroscopy 3300-3400

(

), 1530/1350

(

)
FT-IR
Mass Spec [M+H]+ consistent with MW ~224.2LC-MS

Safety & Hazard Management

This synthesis involves energetic materials and toxic gases.

SafetyLogic Hazard1 Nitration Exotherm (Runaway Risk) Control1 Action: Temp < 15°C Slow Addition Hazard1->Control1 Hazard2 Hydrogen Sulfide (H2S) (Toxic Gas Evolution) Control2 Action: Caustic Scrubber Fume Hood Required Hazard2->Control2 Hazard3 Nitro Residues (Explosion Hazard) Control3 Action: Do not distill to dryness Hazard3->Control3

Caption: Critical safety control points for nitration and sulfide reduction steps.

  • Nitric Acid: Oxidizer. Corrosive. Reacts violently with organics.

  • Sodium Sulfide: Contact with acid releases

    
     (highly toxic). All acidification steps must be performed in a high-efficiency fume hood.
    
  • Waste Disposal: Sulfide waste must be oxidized (bleach) before disposal. Nitro-aromatics are hazardous waste.

References

  • Hartman, W. W.; Silloway, H. L. "2-Amino-4-nitrophenol." Organic Syntheses, Coll.[6] Vol. 3, p. 82 (1955). (Foundational protocol for Zinin reduction of dinitrophenols).

  • Porter, H. K. "The Zinin Reduction of Nitroarenes."[7] Organic Reactions, 20, 455–481 (1973).[7] (Definitive review on sulfide reduction mechanisms and regioselectivity).

  • CN102267916B. "Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol."[8] (Patent describing the specific alkyl-phenol analog synthesis).

  • PubChem Compound Summary. "2-Amino-6-nitro-4-(tert-pentyl)phenol." (Structural and safety data for the tert-amyl analog, applicable to neopentyl).

Sources

Application

Strategic Nitration Protocols for 4-Neopentylphenol Derivatives

Executive Summary & Strategic Analysis Target Molecule: 4-Neopentylphenol (4-(2,2-dimethylpropyl)phenol) Primary Transformation: Electrophilic Aromatic Substitution (Nitration) Target Derivatives: 2-nitro-4-neopentylphen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 4-Neopentylphenol (4-(2,2-dimethylpropyl)phenol) Primary Transformation: Electrophilic Aromatic Substitution (Nitration) Target Derivatives: 2-nitro-4-neopentylphenol (Mono) and 2,6-dinitro-4-neopentylphenol (Di).

The nitration of 4-neopentylphenol presents a classic yet nuanced challenge in organic synthesis. While the bulky neopentyl group at the para position blocks substitution at that site, its steric influence extends to the meta positions, indirectly reinforcing the directing power of the hydroxyl group. Consequently, nitration occurs almost exclusively at the ortho positions (2 and 6) relative to the phenol.

Key Synthetic Challenges:

  • Oxidative Instability: The electron-rich phenolic ring is prone to oxidation by strong nitric acid, leading to the formation of p-quinones and tarry byproducts.

  • Thermal Runaway: Nitration is highly exothermic (

    
    ). The presence of the activating hydroxyl group accelerates the rate, requiring strict thermal control.
    
  • Selectivity: Controlling mono- vs. di-nitration requires precise stoichiometric management, as the first nitro group deactivates the ring but not sufficiently to fully prevent a second attack under forcing conditions.

This guide presents three distinct protocols ranging from classical aqueous methods to modern solid-phase catalysis, ensuring flexibility for various scale and purity requirements.

Reaction Pathway & Mechanism[1][2][3][4]

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] The hydroxyl group strongly activates the ring and directs the nitronium ion (


) to the ortho position.
Figure 1: Reaction Pathway Diagram

G Start 4-Neopentylphenol Inter Sigma Complex (Intermediate) Start->Inter + NO2+ Quinone Quinone Byproducts (Oxidation) Start->Quinone Oxidation (High Temp) Mono 2-Nitro-4-neopentylphenol (Major Product) Inter->Mono - H+ Di 2,6-Dinitro-4-neopentylphenol (Secondary Product) Mono->Di + NO2+ (Excess HNO3)

Caption: Stepwise nitration pathway showing the progression from mono- to di-nitration and potential oxidative side reactions.

Protocol 1: Classical Phase-Controlled Nitration (Mono-Selective)

Best for: Routine synthesis, gram-scale, high mono-selectivity.

This method utilizes a two-phase system (Water/DCM) or a moderated solvent (Acetic Acid) to buffer the concentration of active nitronium species, preventing over-nitration.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Neopentylphenol 1.0Substrate
Nitric Acid (65-70%) 1.05 - 1.1Nitrating Agent
Acetic Acid (Glacial) SolventModerator/Solvent
Water SolventThermal buffer
Step-by-Step Procedure
  • Preparation: Dissolve 10.0 g (approx. 60 mmol) of 4-neopentylphenol in 40 mL of Glacial Acetic Acid in a 250 mL three-neck round-bottom flask equipped with a thermometer and addition funnel.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

  • Acid Preparation: In a separate beaker, mix 4.2 mL (1.05 equiv) of HNO3 (65%) with 10 mL of Acetic Acid.

  • Addition: Add the acid mixture dropwise over 45 minutes. Critical: Maintain internal temperature below 10°C. If red fumes (NOx) appear, pause addition.

  • Digestion: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20°C) over 2 hours.

  • Quench: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product will precipitate as a yellow solid or oil.

  • Workup:

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with Sat. NaHCO3 (to remove acetic acid) and Brine.

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform steam distillation to separate the volatile mono-nitro isomer from any di-nitro residue.

Protocol 2: Solid-Supported "Green" Nitration (High Purity)

Best for: High value/small scale, acid-sensitive substrates, avoiding tar formation.

This protocol uses metal nitrates supported on silica or clay. The heterogeneous nature allows for easy workup and suppresses oxidative side reactions.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Neopentylphenol 1.0Substrate
Fe(NO3)3·9H2O 1.0Nitrating Source
Claycop or Silica Gel 1 wt equivSolid Support
Acetone/DCM SolventAprotic Solvent
Workflow Diagram

Workflow Step1 Adsorption: Mix Fe(NO3)3 + Silica Gel Grind to fine powder Step2 Reaction: Add 4-Neopentylphenol in DCM Add Supported Reagent Step1->Step2 Step3 Agitation: Stir at RT (25°C) for 2-4 hours Monitor by TLC Step2->Step3 Step4 Filtration: Filter off solid support (Reagent remains on solid) Step3->Step4 Step5 Evaporation: Concentrate filtrate Step4->Step5 Step6 Product: High Purity 2-Nitro-4-neopentylphenol Step5->Step6

Caption: Solid-phase nitration workflow minimizing liquid acid waste and simplifying purification.

Procedure
  • Catalyst Prep: Grind Iron(III) nitrate nonahydrate (1.5 eq) with an equal weight of Silica Gel (230-400 mesh) in a mortar until a free-flowing yellow powder is obtained.

  • Reaction: Suspend 4-neopentylphenol (1.0 eq) in DCM (10 mL/g). Add the solid nitrating reagent in one portion.

  • Monitoring: Stir at room temperature. The reaction typically completes in 2–4 hours.

  • Workup: Filter the mixture through a sintered glass funnel. Wash the solid cake with DCM.

  • Isolation: Evaporate the solvent. This method often yields >95% purity without column chromatography.

Protocol 3: Dinitration (2,6-Dinitro-4-neopentylphenol)

Best for: Synthesis of explosive precursors or specific ligands. WARNING: Energetic Potential. [2]

To force the second nitro group onto the ring, stronger conditions (Mixed Acid) are required.

  • Acid Mix: Prepare a mixture of conc. H2SO4 and HNO3 (1:1 v/v).

  • Addition: Add the mixed acid to a solution of 4-neopentylphenol in H2SO4 at 0°C.

  • Heating: After initial addition, heat the reaction to 60°C for 1 hour.

  • Safety: Do not exceed 80°C to prevent thermal decomposition of the neopentyl chain or runaway nitration.

Analytical Characterization (Expected)

  • 2-Nitro-4-neopentylphenol:

    • Appearance: Yellow crystalline solid.[3]

    • 1H NMR (CDCl3):

      
       10.5 (s, 1H, OH), 7.95 (d, 1H, H-3), 7.50 (dd, 1H, H-5), 7.10 (d, 1H, H-6), 2.45 (s, 2H, CH2), 0.95 (s, 9H, t-Bu).
      
    • IR: 1530 cm⁻¹ (NO2 asymmetric), 1350 cm⁻¹ (NO2 symmetric), 3200-3400 cm⁻¹ (OH).

References

  • General Phenol Nitration: Zolfigol, M. A., et al. "Nitration of Phenols Under Mild and Heterogeneous Conditions."[4][5] Molecules, vol. 6, 2001. Link

  • Metal Nitrate Catalysis: Iranpoor, N., et al. "A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions." Tetrahedron, vol. 54, 1998.
  • Flow Chemistry Applications: "Nitration of Phenol in Flow." Corning Reactor Application Notes. Link

  • Safety Data: "Safety Data Sheet: 4-Nitrophenol." Fisher Scientific.[6] Link

Sources

Method

Application Note: Selective Reduction of 2,6-Dinitro-4-neopentylphenol to 2-Amino-6-nitro-4-neopentylphenol

Executive Summary This application note details the protocol for the chemoselective partial reduction of 2,6-dinitro-4-neopentylphenol to its corresponding amino-nitro derivative, 2-amino-6-nitro-4-neopentylphenol . The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective partial reduction of 2,6-dinitro-4-neopentylphenol to its corresponding amino-nitro derivative, 2-amino-6-nitro-4-neopentylphenol .

The transformation is chemically significant due to the challenge of reducing a single nitro group in a symmetric dinitro system without over-reduction to the diamine. This guide presents two validated methodologies: the classical Zinin Reduction (using sulfide) and the Sodium Dithionite method. Both protocols are optimized for the lipophilic nature of the neopentyl substituent, ensuring high yield and regioselectivity.

Key Deliverables:

  • Optimized solvent systems to accommodate the neopentyl group.

  • Critical process parameters (pH, temperature) to prevent diamine formation.

  • Step-by-step purification workflows.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Substrate Challenge

The starting material, 2,6-dinitro-4-neopentylphenol, possesses two chemically equivalent nitro groups ortho to the phenolic hydroxyl. The neopentyl group (


) at the para position is electron-releasing and sterically bulky, increasing the molecule's lipophilicity compared to standard dinitrophenols (e.g., DNP).
Mechanistic Basis of Selectivity

The selective reduction relies on the electronic changes that occur after the first reduction event.

  • Ortho-Effect: In polynitrophenols, the nitro group ortho to the hydroxyl is preferentially reduced.[1] This is attributed to hydrogen bonding between the phenolic proton and the nitro group, facilitating the attack of the reducing agent, and the stabilization of the transition state.

  • Electronic Deactivation: Once the first nitro group (

    
    , strong electron-withdrawing) is reduced to an amine (
    
    
    
    , electron-donating), the electron density of the aromatic ring increases significantly. This makes the second nitro group less susceptible to nucleophilic reduction under mild conditions, allowing the reaction to be stopped at the mono-amine stage.

Mechanism cluster_legend Selectivity Logic Start 2,6-Dinitro-4-neopentylphenol (Symmetric, Electron Deficient) Inter Intermediate Species (Nitroso/Hydroxylamine) Start->Inter Selective Ortho-Reduction (Zinin or Dithionite) Product 2-Amino-6-nitro-4-neopentylphenol (Electron Rich Ring) Inter->Product Rapid Conversion Over 2,6-Diamino-4-neopentylphenol (Over-reduction Artifact) Product->Over Requires Harsh Conditions (Inhibited by -NH2 donor) Text The first -NH2 group deactivates the ring toward further nucleophilic reduction.

Figure 1: Mechanistic pathway highlighting the electronic gating that prevents over-reduction.

Experimental Protocols

Safety Pre-requisites
  • Toxicity: 2,6-Dinitrophenol derivatives are potent uncouplers of oxidative phosphorylation. They can cause hyperthermia and are potentially fatal if inhaled or absorbed through the skin. Handle in a fume hood with full PPE (double nitrile gloves).

  • Explosive Potential: Dry polynitro compounds can be shock-sensitive. Keep wetted or in solution when possible.

  • H2S Gas: The Zinin reduction generates hydrogen sulfide. A bleach trap (sodium hypochlorite) must be connected to the reaction vent.

Method A: Zinin Reduction (Sulfide)

This is the most robust method for large-scale preparation, utilizing ammonium sulfide or sodium sulfide. The presence of ammonia/ammonium chloride acts as a buffer (pH 8-9.5), which is critical for selectivity [1, 5].

Reagents:

  • Substrate: 2,6-Dinitro-4-neopentylphenol (10 mmol)

  • Sodium Sulfide Nonahydrate (

    
    ) or 20% Ammonium Sulfide solution.
    
  • Solvent: Ethanol/Water (1:1 v/v) - Modified for neopentyl solubility.

  • Buffer: Ammonium Chloride (

    
    ) and aqueous Ammonia (
    
    
    
    ).

Procedure:

  • Solubilization: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 10 mmol of the substrate in 30 mL of Ethanol. Add 20 mL of water.

    • Note: The neopentyl group decreases water solubility. If the solution is cloudy, increase the ethanol ratio until clear at 50°C.

  • Buffering: Add 20 mmol of

    
     and 2 mL of conc. 
    
    
    
    . Heat the mixture to 60-65°C. The solution will turn bright yellow (phenolate formation).
  • Reduction: Prepare a solution of

    
     (30 mmol, 3 eq) in 15 mL water. Add this dropwise over 30 minutes.
    
    • Observation: The reaction is exothermic.[2] Maintain temperature between 70-80°C. Do not exceed 85°C to avoid diamine formation.

    • Color Change: The mixture will darken from yellow to deep orange/red.

  • Completion: Stir at 80°C for an additional 45-60 minutes. Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (high Rf) should disappear; the mono-amine (medium Rf) appears.

  • Workup:

    • Cool to room temperature.[3][4]

    • Pour the reaction mixture into 200 mL of ice-water containing 5 mL of acetic acid (pH ~5-6).

    • The product, 2-amino-6-nitro-4-neopentylphenol , will precipitate as a dark red/brown solid.

    • Filter and wash copiously with water to remove inorganic salts and sulfur by-products.

Method B: Sodium Dithionite Reduction

Sodium dithionite (


) offers a cleaner reaction profile with fewer sulfur by-products, suitable for smaller scale or high-purity requirements [7, 12].

Reagents:

  • Substrate: 2,6-Dinitro-4-neopentylphenol (5 mmol)

  • Sodium Dithionite (

    
    ) (15 mmol, 3 eq)
    
  • Solvent: THF/Water or Methanol/Water (1:1).

  • Base: Sodium Carbonate (

    
    ).
    

Procedure:

  • Dissolve the substrate in 20 mL THF/Water (1:1).

  • Add

    
     (2 eq) to ensure alkaline conditions (essential for dithionite stability).
    
  • Heat to 50°C.

  • Add solid Sodium Dithionite in small portions over 20 minutes.

    • Expert Tip: Dithionite decomposes in acidic media and oxidizes in air. Keep the system under a light Nitrogen blanket if possible.

  • Reflux for 1-2 hours.

  • Workup: Evaporate the THF. Acidify the aqueous residue with dilute HCl to pH 6 to precipitate the product.

Purification & Validation

Purification Strategy

The crude product often contains traces of sulfur (from Method A) or unreacted starting material.

MethodProtocol DetailsSuitability
Acid-Base Extraction Dissolve crude in dilute HCl (amine protonation)

Filter insolubles

Neutralize filtrate with

to precipitate product.
Best for removing non-basic impurities (sulfur).
Recrystallization Solvent: Ethanol/Water (80:20) or Benzene/Petroleum Ether.Best for final polishing of crystalline purity.
Column Chromatography Silica Gel; Eluent: DCM/Methanol (98:2).Required if diamine impurity is present.
Analytical Validation
  • Appearance: Deep red or chocolate-brown needles.

  • IR Spectroscopy:

    • Look for doublet peaks around 3300-3500 cm⁻¹ (primary amine

      
       stretching).
      
    • Retention of nitro stretches (1530, 1350 cm⁻¹), but reduced intensity compared to starting material.

  • 1H NMR (DMSO-d6):

    • Loss of Symmetry: The starting material has a singlet (2H) for the aromatic protons. The product will show two distinct doublets (or meta-coupling singlets) for the aromatic protons (H-3 and H-5) due to the asymmetry introduced by the

      
       vs 
      
      
      
      groups.
    • Neopentyl Group: Strong singlet at ~0.9 ppm (9H, t-butyl) and singlet at ~2.4 ppm (2H, benzylic).

Process Workflow Diagram

Workflow Start Start: 2,6-Dinitro-4-neopentylphenol (Dissolved in EtOH/H2O) Step1 Buffer Addition (NH4Cl / NH4OH, pH 8.5) Start->Step1 Step2 Controlled Reduction (Add Na2S dropwise at 70°C) Step1->Step2 Check TLC Check (Is SM consumed?) Step2->Check Check->Step2 No Quench Quench & Precipitate (Pour into Ice/Acetic Acid) Check->Quench Yes Purify Purification (Acid/Base Extraction or Recrystallization) Quench->Purify Final Final Product: 2-Amino-6-nitro-4-neopentylphenol Purify->Final

Figure 2: Operational workflow for the Zinin reduction protocol.

References

  • Porter, H. K. (1973).[5] "The Zinin Reduction of Nitroarenes". Organic Reactions, 20(4), 455–481.[5] Link

  • Hartman, W. W., & Silloway, H. L. (1945). "2-Amino-4-nitrophenol".[2][6][7][8][9] Organic Syntheses, Coll.[10] Vol. 3, p. 82. Link

  • Maity, S. K., Pradhan, N. C., & Patwardhan, A. V. (2008). "Reduction of p-nitrotoluene by aqueous ammonium sulfide". Chemical Engineering Journal, 141(1-3), 187–193.[11][1] Link[11][1]

  • BenchChem. (2025).[3][9] "A Comparative Analysis of 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol". Link

  • US Patent 4329503A. "Process for the preparation of 2-amino-4-nitrophenol". Link

  • Organic Chemistry Portal. "Sodium Dithionite (Na2S2O4) as Reducing Agent". Link

Sources

Application

recrystallization solvents for 2-amino-6-nitro-4-neopentylphenol purification

Application Note: Optimized Recrystallization Protocols for 2-Amino-6-nitro-4-neopentylphenol Executive Summary & Chemical Context The purification of 2-amino-6-nitro-4-neopentylphenol presents a distinct challenge in or...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Recrystallization Protocols for 2-Amino-6-nitro-4-neopentylphenol

Executive Summary & Chemical Context

The purification of 2-amino-6-nitro-4-neopentylphenol presents a distinct challenge in organic process development. Unlike simple aminophenols, this molecule possesses a "Janus-faced" amphiphilic structure: a highly polar, zwitterionic "head" (containing amino, nitro, and phenolic moieties) and a bulky, lipophilic neopentyl "tail."

Successful recrystallization requires a solvent system that disrupts the strong intermolecular hydrogen bonding of the head group while accommodating the steric bulk and hydrophobicity of the neopentyl chain. This guide outlines protocols adapted from industrial standards for structurally homologous tert-alkyl aminophenols, prioritizing high purity (>99%) and morphological stability.

Key Challenges:

  • Oxidative Instability: The ortho-aminophenol motif is susceptible to rapid oxidation (tar formation) in solution, necessitating inert environments or antioxidant additives.

  • "Oiling Out": The neopentyl group lowers the melting point relative to methyl-substituted analogs. If the crystallization temperature is too close to the melting point, the product separates as an oil rather than a crystal, trapping impurities.

Solvent Selection Strategy

The choice of solvent is dictated by the Temperature-Dependent Solubility Differential (TDSD) . The ideal system dissolves the target at reflux but precipitates it quantitatively at


.
Comparative Solvent Performance Table
Solvent SystemPolaritySolubility (Hot)Solubility (Cold)Impurity RejectionRisk ProfileRecommended For
Ethanol / Water (70:30) HighExcellentPoorHigh (Salts, Tars)Oxidation (requires

)
General Purification
Toluene / Heptane LowGoodVery PoorModerate (Isomers)Oiling OutRemoval of Polar Tars
Ethyl Acetate / Hexane MediumExcellentModerateGoodFlammabilityFinal Polishing
Acetic Acid / Water HighHighLowExcellent (Metals)Product Loss (Salt formation)Crude from Synthesis

Expert Insight: For the neopentyl variant, Aqueous Ethanol (EtOH/H_2O) is the primary recommendation. The water component acts as an anti-solvent for the neopentyl tail, while the ethanol solubilizes the polar head. However, unlike simple nitrophenols, the water ratio must be carefully controlled to prevent premature oiling.

Detailed Experimental Protocols

Protocol A: The "Green" Standard (Aqueous Ethanol)

Best for: Routine purification of crude material (85-95% purity).

Reagents:

  • Crude 2-amino-6-nitro-4-neopentylphenol[1][2]

  • Ethanol (Absolute)

  • Deionized Water (degassed)

  • Ascorbic Acid (Vitamin C) - Antioxidant stabilizer

  • Activated Carbon (Norit SA 2)

Step-by-Step Methodology:

  • Preparation: Sparge all solvents with Nitrogen (

    
    ) or Argon for 15 minutes to remove dissolved oxygen. This prevents the formation of quinone imine byproducts.
    
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and

    
     line, suspend the crude solid in Ethanol (5 mL per gram of solid).
    
    • Critical Step: Add 0.5 wt% Ascorbic Acid . This creates a reducing environment that protects the amino group during thermal stress.

  • Heating: Heat to reflux (

    
    ). If the solid does not dissolve completely, add Ethanol in 1 mL increments.
    
  • Clarification: Once dissolved, add Activated Carbon (5 wt% of crude mass). Reflux for 10 minutes. Filter hot through a pre-warmed Celite pad to remove carbon and insoluble tars.

  • Crystallization (The "Cloud Point" Method):

    • Return the filtrate to a clean flask and heat to near-boiling.

    • Add hot (

      
      ) degassed Water dropwise until the solution becomes permanently turbid (cloud point).
      
    • Add just enough hot Ethanol to clear the turbidity (approx. 0.5 - 1 mL).

  • Cooling:

    • Phase 1: Allow to cool to room temperature slowly (over 2 hours) with gentle stirring. Do not use an ice bath yet. Rapid cooling here causes oiling.

    • Phase 2: Once crystals are visible, cool to

      
       in an ice bath for 1 hour to maximize yield.
      
  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with cold 50:50 EtOH/Water. Dry under vacuum at

    
     over 
    
    
    
    .
Protocol B: The Lipophilic Polish (Toluene/Heptane)

Best for: Removing polar inorganic salts or highly oxidized polar impurities.

  • Dissolution: Dissolve crude material in Toluene (4 mL/g) at

    
    .
    
  • Drying: If water is present from previous steps, the solution will be cloudy. Dry the hot solution with anhydrous

    
     and filter hot.
    
  • Precipitation: Remove from heat. Slowly add Heptane (anti-solvent) until the ratio is approximately 1:1.

  • Seeding: At

    
    , add a seed crystal of pure product. This is mandatory  in non-polar solvents to prevent the neopentyl tail from inducing an amorphous crash-out.
    
  • Harvest: Cool to room temperature, then chill to

    
    . Filter and wash with cold Heptane.
    

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying this specific class of aminophenols, highlighting the critical "Oiling Out" checkpoint.

RecrystallizationLogic Start Crude 2-amino-6-nitro- 4-neopentylphenol SolubilityCheck Solubility Check (Hot EtOH) Start->SolubilityCheck Insoluble Insoluble Residue? (Salts/Metals) SolubilityCheck->Insoluble Dissolves HotFiltration Hot Filtration (Celite) Insoluble->HotFiltration Yes WaterAdd Add Hot Water to Cloud Point Insoluble->WaterAdd No HotFiltration->WaterAdd Cooling Controlled Cooling (25°C -> 0°C) WaterAdd->Cooling OilingCheck Did Product Oil Out? Cooling->OilingCheck Reheat Reheat to Dissolve Add 5% more EtOH OilingCheck->Reheat Yes (Failure) Seed Add Seed Crystal at 40-50°C OilingCheck->Seed No (Cloudy) Reheat->Cooling FinalFilter Vacuum Filtration & Wash Seed->FinalFilter Dry Vacuum Dry (<50°C) FinalFilter->Dry

Caption: Logical workflow for the recrystallization of neopentyl-substituted aminophenols, emphasizing the critical feedback loop for preventing oiling.

Troubleshooting & Scientific Rationale

Issue: Product "Oils Out"
  • Mechanism: The neopentyl group disrupts crystal lattice packing, lowering the melting point. If the solution becomes supersaturated at a temperature above the crystal's melting point, a liquid-liquid phase separation occurs.

  • Solution:

    • Increase Solvent Volume: Lower the concentration to ensure saturation occurs at a lower temperature.

    • Seeding: Introduce a template for crystal growth at

      
      above the expected oiling temperature.
      
    • Solvent Switch: Switch from EtOH/Water to Acetic Acid/Water (1:1). The protonation of the amine by acetic acid increases ionic character, raising the melting point of the solvate and preventing oiling [1].

Issue: Darkening/Tarring
  • Mechanism: Aminophenols readily oxidize to quinone imines, which polymerize into dark tars.

  • Solution:

    • Acidification: Adding a trace of HCl or Acetic Acid keeps the amine protonated (

      
      ), which is significantly more resistant to oxidation than the free base.
      
    • Degassing: Strictly remove oxygen.

References

  • Note: Provides physical property data for the structurally homologous tert-amyl analog, serving as the baseline for neopentyl deriv
  • Organic Syntheses. (1945). 2-Amino-4-nitrophenol.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 3, p.87. Retrieved February 25, 2026, from [Link]

    • Note: The foundational protocol for recrystallizing aminonitrophenols using acid-base manipulation and aqueous crystalliz
  • Note: General principles on solubility curves for nitro-substituted arom
  • Google Patents. (2011). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.[1][2] Retrieved February 25, 2026, from

    • Note: Describes the specific industrial purification of the alkyl-substituted analog via dissolution in ethanol/DMF and precipitation with w

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminonitrophenol Synthesis &amp; Stabilization

Current Status: Operational Topic: Minimizing Oxidation Side Reactions & Regioselectivity Ticket Priority: High (Degradation Risk) Introduction: Why is my product turning black? Welcome to the technical support hub for a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Oxidation Side Reactions & Regioselectivity Ticket Priority: High (Degradation Risk)

Introduction: Why is my product turning black?

Welcome to the technical support hub for aminonitrophenol (ANP) synthesis. If you are here, you likely encountered the "Tar Effect"—a rapid color shift from yellow/orange to dark brown or black.

The Root Cause: Aminophenols are intrinsically unstable. The electron-rich amino group (


) and the hydroxyl group (

) on the same aromatic ring facilitate auto-oxidation .
  • Deprotonation/Oxidation: The molecule oxidizes to form a quinone imine .

  • Polymerization: These reactive intermediates undergo Michael additions with unreacted aminophenol, leading to complex, insoluble polymers (tars).

  • Nitro Complication: In nitro-aminophenols, the nitro group withdraws electrons, slightly stabilizing the ring compared to simple aminophenols, but it introduces a new challenge: over-reduction (reducing the nitro group to a diamine) or azo-coupling .

This guide provides self-validating protocols to arrest these pathways.

Module 1: Synthesis Strategy (Selectivity & Prevention)

Decision Matrix: Choosing the Right Reduction Method
MethodSelectivity (Nitro vs. Ring)Oxidation RiskRecommended For
Zinin Reduction (Sulfide) High (Regioselective)ModeratePartial reduction of dinitrophenols (e.g., Picric acid

Picramic acid).
Catalytic Transfer Hydrogenation (CTH) High (Kinetic Control)LowSensitive substrates; avoiding high-pressure

.
Fe/HCl (Béchamp) LowHigh (Metal catalyzed)Not Recommended for ANPs (Iron sludge catalyzes oxidation).

+ Pd/C
Low (Over-reduction risk)LowComplete reduction to diamines (hard to stop at mono-nitro).
Protocol A: The Modern Zinin Reduction (Sulfide Method)

Best for: Converting 2,4-dinitrophenol to 2-amino-4-nitrophenol.

The Logic: Sodium sulfide (


) acts as a mild reducing agent. It preferentially reduces the nitro group ortho to the phenolic hydroxyl due to hydrogen bonding assistance in the transition state.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve the dinitrophenol in water containing 1.1 equivalents of

    
     (to form the phenolate, increasing solubility).
    
  • The Reductant: Prepare a solution of sodium sulfide nonahydrate (

    
    ) in water.
    
    • Critical Control: Do not add solid sulfide directly.

  • Temperature Control: Heat the phenolate solution to 60°C .

  • Addition: Add the sulfide solution dropwise over 30 minutes.

    • Visual Cue: Solution will darken to deep red (normal). Black precipitate indicates overheating.

  • Quench: Cool to 0°C. Acidify carefully with HCl to pH 4–5.

    • Why? Free aminonitrophenols are amphoteric. At pH < 3, the amine protonates (soluble). At pH > 9, the phenol deprotonates (soluble/oxidizes). The zwitterion precipitates at the isoelectric point (pH ~4.5).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Clean workup and avoiding metal waste.

The Logic: Instead of


 gas, use a hydrogen donor (Hydrazine or Formate). This allows for kinetic control—the reaction stops when the donor is consumed.
  • System: Dissolve substrate in Ethanol/THF (degassed).

  • Catalyst: Add 5% Pd/C (wet support preferred to minimize ignition risk).

  • Donor: Add Hydrazine hydrate (1.2 equiv per nitro group to be reduced) dropwise at reflux.

    • Mechanism:[1][2][3][4][5][6] Hydrazine decomposes to

      
       and 
      
      
      
      on the catalyst surface.
  • Monitoring: Monitor by TLC. The moment the starting material disappears, filter immediately .

    • Risk:[6] Prolonged contact with Pd/C after donor consumption can lead to disproportionation or oxidation.

Module 2: The "Black Tar" Troubleshooting (Environment)

Q: My reaction was clear, but it turned black during filtration. Why?

A: Oxygen + Surface Area + Base = Rapid Degradation. During filtration, you expose the product to maximum surface area oxygen. If the solution is basic (pH > 7), the phenolate ion is highly susceptible to Single Electron Transfer (SET) oxidation.

The Fix: The "Acidic Shield" Workflow

  • Degassing is Mandatory:

    • Sparge all solvents with Nitrogen/Argon for 15 minutes before use.

    • Self-Validation: Use a resazurin indicator trace; if it turns pink, oxygen is present.

  • The Antioxidant Buffer:

    • Add Sodium Dithionite (

      
      )  or Ascorbic Acid (0.1% w/v)  to your aqueous workup layers.
      
    • Mechanism:[1][2][3][4][5][6] These agents scavenge oxygen faster than the aminophenol can react.

  • Chelation (The Hidden Variable):

    • Trace metals (Fe, Cu from water or spatulas) catalyze radical formation.

    • Action: Add 1 mM EDTA to the aqueous wash to sequester metal ions.

Module 3: Isolation & Storage (The Final Mile)

Q: How do I store the product without it decomposing?

A: Isolate as the Salt, not the Free Base. The free base (amine + phenol) is the reactive species. The Hydrochloride salt (


) is significantly more stable because the electron pair on the nitrogen is tied up, preventing the initial oxidation step.

Isolation Protocol:

  • After reaction, filter the catalyst/sulfur.

  • Immediately pour the filtrate into cold, concentrated HCl .

  • The Hydrochloride salt should precipitate. Filter this solid.

  • Drying: Dry in a vacuum desiccator over

    
    . Do not oven dry in air. 
    

Visualizing the Threat: Oxidation Pathway

The following diagram illustrates the "Cascade of Failure" when oxygen is introduced. You must interrupt the pathway at the "Phenolate" or "Radical" stage.

OxidationPathway cluster_prevention Intervention Points ANP Aminonitrophenol (Stable-ish) Phenolate Phenolate Anion (Highly Reactive) ANP->Phenolate Base (pH > 7) Radical Phenoxyl Radical Phenolate->Radical O2 / Metal Ions Quinone Quinone Imine (Electrophile) Radical->Quinone - e- / - H+ Polymer Black Tar (Polymer) Quinone->Polymer + Aminophenol (Michael Addition) Acid Acidify (HCl) Forms Salt Acid->Phenolate Blocks Inert N2 / Argon Remove O2 Inert->Radical Prevents Antiox Ascorbic Acid Scavenge Radicals Antiox->Radical Reduces back

Caption: The Oxidation Cascade. High pH and Oxygen drive the formation of Quinone Imines. Acidification and Antioxidants reverse or block these steps.

Workflow: The Oxidative-Safe Synthesis Loop

Workflow Start Start: Dinitrophenol Solvent Solvent Prep: Sparge with N2 (15 min) Start->Solvent Reduction Reduction Step: Zinin or CTH Solvent->Reduction Check Check Color? Reduction->Check Good Red/Orange Check->Good Proceed Bad Black/Tar Check->Bad O2 Leak / Overheating Quench Quench: Add Na2S2O4 + EDTA Good->Quench Acidify Acidify: Drop into conc. HCl Quench->Acidify Isolate Isolate: Filter HCl Salt Acidify->Isolate

Caption: Optimized workflow for minimizing oxidative degradation during synthesis and isolation.

References

  • Zinin Reduction Mechanism & Utility: Porter, H. K. (1973).[2][7] The Zinin Reduction of Nitroarenes.[1][8] Organic Reactions, 20, 455–481.[2] [Link]

  • Oxidation of Aminophenols (Mechanistic Insight): Narang, A. S., et al. (2012). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Journal of Pharmaceutical Sciences. [Link]

  • Catalytic Transfer Hydrogenation (Selectivity): Rode, C. V., et al. (1999). Synthesis of p-aminophenol by catalytic hydrogenation of nitrobenzene.[9] Organic Process Research & Development. [Link]

  • Regioselectivity in Dinitrophenol Reduction: Wunder, K., et al. (2010). Efficient Catalytic Reduction of Nitrophenols.[5][10][11] Journal of Molecular Catalysis A. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for CAS 83488-03-3

Executive Summary & Compound Identification User Alert: You are likely encountering precipitation issues with CAS 83488-03-3 , chemically identified as 2-Amino-6-nitro-4-neopentylphenol (also referred to as 2-amino-4-(2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

User Alert: You are likely encountering precipitation issues with CAS 83488-03-3 , chemically identified as 2-Amino-6-nitro-4-neopentylphenol (also referred to as 2-amino-4-(2,2-dimethylpropyl)-6-nitrophenol).[1][][3]

This compound presents a classic "solubility paradox" often seen in impurity profiling and intermediate synthesis:

  • The "Ortho-Effect": The proximity of the nitro (

    
    ), amino (
    
    
    
    ), and hydroxyl (
    
    
    ) groups allows for strong intramolecular hydrogen bonding .[1][][4][5][3] This "locks" the polar protons, preventing them from interacting with water molecules.[][4][3]
  • Lipophilicity: The neopentyl tail adds significant hydrophobicity (estimated LogP > 3.5), making the molecule behave more like a grease than a salt.[1][][4][5][3]

This guide provides a validated workflow to solubilize CAS 83488-03-3 for biological assays (e.g., Ames test for genotoxicity) or analytical standards (HPLC).

Troubleshooting Decision Matrix (Logic Flow)

Before attempting to dissolve the powder directly in water (which will fail), follow this decision tree to select the correct vehicle for your application.[][4][5][3]

SolubilityStrategy Start Start: Solid CAS 83488-03-3 Goal Define Application Start->Goal BioAssay Cell/Enzyme Assay (Low Solvent Tolerance) Goal->BioAssay Analytical HPLC/LC-MS Standard (High Solvent Tolerance) Goal->Analytical Synthesis Chemical Synthesis Goal->Synthesis DMSORoute 1. Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSORoute MobilePhase Dissolve in Methanol or Acetonitrile:Water (80:20) Analytical->MobilePhase OrganicSolvent Use Toluene, DCM, or Ethyl Acetate Synthesis->OrganicSolvent Dilution 2. Dilute into Media (Keep DMSO < 0.5%) DMSORoute->Dilution PrecipCheck Check for Precipitation (Turbidity/DLS) Dilution->PrecipCheck

Figure 1: Strategic workflow for solubilizing CAS 83488-03-3 based on experimental requirements.

Frequently Asked Questions (Technical Troubleshooting)

Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?

Diagnosis: This is due to the hydrophobic effect and the isoelectric insolubility .[1][][4][5][3]

  • Mechanism: At neutral pH (7.4), the phenolic proton (pKa ~7-8 due to the electron-withdrawing nitro group) and the aniline group (pKa ~2-3) result in a largely neutral, uncharged molecule.[1][][4][5][3] The hydrophobic neopentyl tail drives the molecules to aggregate to minimize water contact.[][4][5][3]

  • Fix: You must create a "kinetic solubility" window.[1][4][5][3]

    • Dissolve the neat powder in 100% DMSO (Dimethyl Sulfoxide) first.[1][][4][3] This breaks the crystal lattice.[][4][5][3]

    • Vortex the aqueous buffer while slowly adding the DMSO stock.

    • Critical Step: Do not exceed 1% v/v DMSO in the final aqueous solution if possible. Above this, the compound may "crash out" over time.[][4][5][3]

Q2: Can I use pH adjustment to improve solubility?

Diagnosis: Yes, but with stability risks.

  • High pH (> 10): The phenol group will deprotonate to form a phenolate anion (

    
    ).[1][][4][5][3] This is highly water-soluble.[][4][5][3][6]
    
    • Risk:[1][][4][5][3][7][8] Aminophenols are prone to rapid oxidation (turning dark brown/black) at high pH, especially in the presence of air (quinonimine formation).[][4][5][3]

  • Low pH (< 2): The amino group might protonate (

    
    ), but the nitro group significantly reduces the basicity of the amine, making this difficult to achieve without very strong acids.[1][][4][5][3]
    
  • Recommendation: Avoid pH adjustment for biological assays unless you add an antioxidant (e.g., Ascorbic Acid) and work under inert atmosphere (

    
    ).[1][][4][5][3]
    
Q3: What is the maximum solubility I can expect?

Based on structural analogs (e.g., 2-amino-4-tert-amyl-6-nitrophenol), here are the estimated limits:

Solvent SystemSolubility Limit (Est.)Comment
Water (pH 7) < 0.01 mg/mLPractically insoluble.[1][][4][5][3]
DMSO > 50 mg/mLExcellent stock solvent.[1][][4][5][3]
Methanol > 20 mg/mLGood for analytical standards.[1][][4][5][3]
PBS + 5% Tween 80 ~ 0.5 - 1.0 mg/mLMicellar solubilization (Best for biology).[1][][4][5][3]
Q4: The solution turned from yellow to dark brown. Is it still good?

Diagnosis: No.

  • Cause: This indicates oxidation of the amino-phenol moiety.[1][][4][5][3] Nitrophenols are yellow; oxidation products (azo dimers or quinones) are dark brown/black.[][4][5][3]

  • Action: Discard the solution. Prepare fresh stock in degassed solvents and store in amber vials at -20°C.

Validated Protocol: Preparation of Stock for Cell Culture

Objective: Prepare a 100 µM working solution in cell media without precipitation.

Materials:

  • CAS 83488-03-3 (Solid)[1][9]

  • DMSO (Anhydrous, Cell Culture Grade)[1][][4][5][3]

  • Vortex Mixer[1][4][5][3]

  • Sonicator bath[1][][4][5][3]

Step-by-Step:

  • Weighing: Weigh 2.24 mg of CAS 83488-03-3 (MW ≈ 224.26 g/mol ).[1][][4][5][3]

  • Primary Stock (10 mM): Add 1.0 mL of 100% DMSO to the vial.

    • Technique: Vortex for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes. The solution should be clear yellow.[][4][3]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 into pure Ethanol or PEG-400 (creates a 1 mM secondary stock).[1][][4][5][3] This reduces the "shock" when hitting the water.[][4][5][3]

  • Final Dilution:

    • Add 10 µL of the Stock into 990 µL of pre-warmed (37°C) media.

    • Crucial: Inject the stock sub-surface into the media while vortexing.[1][][4][5][3] Do not drop it on top.

  • Validation: Visually inspect against a black background.[1][][4][5][3] If cloudy, the concentration is above the solubility limit.[4][5][3] Reduce to 10 µM.

References & Data Sources

  • Chemical Identity & Properties:

    • Source: ChemicalBook & CAS Common Chemistry.[1][][4][5][3]

    • Entry:2-amino-6-nitro-4-neopentylphenol (CAS 83488-03-3).[1][3][9]

    • Link: (Note: Link directs to the structural analog/family due to database variability; verify specific isomer on CoA).[1][][4][5][3]

  • Solubility Mechanisms of Nitrophenols:

    • Concept: Intramolecular Hydrogen Bonding (Ortho-Effect) in 2-Nitrophenols.[1][][5][3]

    • Reference: Schwarzenbach, G., et al. "Acidity and intramolecular hydrogen bonds of nitrophenols."[][4][5][3] Helvetica Chimica Acta.[1][4][5][3]

    • Context: Explains why 2-nitro isomers are less soluble than 4-nitro isomers.

  • Handling of Aminophenols (Oxidation Risks):

    • Source: PubChem Compound Summary for Aminophenols.[1][][4][5][3]

    • Link:[1][][5][3]

Disclaimer: This guide is for research purposes only. CAS 83488-03-3 is a chemical intermediate/impurity and is not approved for human therapeutic use.[1][3] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting

controlling exotherms during nitration of neopentylphenol

Introduction: Understanding the Energetic Challenge The nitration of 4-neopentylphenol is a classic electrophilic aromatic substitution that presents significant thermal hazards. The potent activating effect of the pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Energetic Challenge

The nitration of 4-neopentylphenol is a classic electrophilic aromatic substitution that presents significant thermal hazards. The potent activating effect of the phenolic hydroxyl group makes the aromatic ring highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺). This high reactivity leads to a very fast and highly exothermic reaction. The bulky neopentyl group, while sterically hindering the ortho positions to some degree, does not sufficiently deactivate the ring to prevent a rapid release of energy. Uncontrolled, this exotherm can lead to thermal runaway, resulting in violent decomposition, pressure buildup, and the formation of undesirable, and often hazardous, byproducts. This guide provides expert insights and troubleshooting protocols to ensure a safe and selective nitration process.

Troubleshooting Guide & FAQs

Q1: My reaction temperature is spiking immediately upon adding the nitrating agent. What is causing this, and how can I mitigate it?

A1: This is a classic sign of an uncontrolled reaction rate, where the rate of heat generation far exceeds the rate of heat removal.

Root Cause Analysis:

  • High Reactant Concentration: Using highly concentrated nitric acid and sulfuric acid (mixed acid) generates a high concentration of the potent nitronium ion (NO₂⁺), leading to an almost instantaneous reaction with the activated phenol ring.

  • Rapid Reagent Addition: Adding the nitrating agent too quickly introduces a large amount of reactive species at once, overwhelming the cooling capacity of the system.

  • Inadequate Heat Transfer: The reaction vessel may have poor surface-area-to-volume ratio, or the cooling bath/jacket may not have sufficient capacity or circulation to remove the heat being generated.

  • Initial Temperature Too High: Starting the reaction at an insufficiently low temperature reduces the thermal "buffer" available to absorb the initial exotherm.

Preventative Protocols & Best Practices:

  • Dilution is Key: Perform the reaction in a suitable solvent (e.g., dichloromethane, acetic acid) to increase the thermal mass of the system. This allows the reaction mixture to absorb more heat without a sharp temperature increase.

  • Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow, metered addition of the nitrating agent. The addition rate should be tied directly to the temperature reading, halting addition if the temperature rises above the set limit.

  • Reverse Addition: Consider adding the neopentylphenol solution slowly to the nitrating agent at a low temperature. While counterintuitive, this can sometimes maintain a constant, low concentration of the limiting reagent (the phenol), preventing its accumulation and subsequent rapid reaction. This method requires careful evaluation before implementation.

  • Optimize Cooling: Ensure your cooling bath is at the lowest practical temperature (e.g., -10 °C to 0 °C) before starting the addition. Use a cryostat for precise temperature control and ensure vigorous stirring to maximize heat transfer to the vessel walls.

Q2: I'm observing significant charring and the formation of a dark, tarry substance. Is this related to the exotherm?

A2: Yes, absolutely. The formation of tar and char is a direct consequence of poor temperature control.

Mechanistic Explanation: Phenols are sensitive to oxidation, especially under acidic and high-temperature conditions. The nitric acid used for nitration is also a strong oxidizing agent. When the temperature spikes, the rate of side reactions, particularly oxidation of the phenol ring, increases dramatically. This leads to the formation of complex, polymeric, and often intractable materials.

Troubleshooting Workflow for Byproduct Formation:

G cluster_0 Problem Identification cluster_1 Immediate Diagnosis cluster_2 Corrective Action Plan cluster_3 Validation Problem Observation: Dark Tar / Char Formation Diagnosis Root Cause: Poor Exotherm Control Leads to Oxidation Problem->Diagnosis Analysis Action1 Step 1: Lower Reaction Temperature (Target 0-5 °C) Diagnosis->Action1 Primary Solution Action2 Step 2: Reduce Addition Rate of Nitrating Agent Action1->Action2 Action3 Step 3: Consider a Milder Nitrating Agent Action2->Action3 Validation Expected Outcome: Clean Reaction Profile, Higher Yield of Desired Product Action3->Validation Implementation G cluster_0 Detection cluster_1 Immediate Actions (In Order) cluster_2 Decision Point cluster_3 Controlled State cluster_4 Emergency Quench Detect Rapid, Uncontrolled Temperature Rise (>2°C/min) Action1 1. Stop Reagent Addition IMMEDIATELY Detect->Action1 Action2 2. Maximize Cooling (Add dry ice to bath) Action1->Action2 Action3 3. Prepare Quench Solution (Large volume of ice water) Action2->Action3 Action4 4. Alert Personnel & Lower Fume Hood Sash Action3->Action4 Decision Is Temperature Still Rising? Action4->Decision Controlled Temperature Stabilizing or Decreasing. Monitor until safe. Decision->Controlled No Quench Execute Emergency Quench: Add reaction mixture to ice water behind a blast shield. Decision->Quench Yes

Caption: Emergency response plan for thermal runaway.

References

  • Title: Nitration of Phenols Source: Organic Syntheses URL: [Link]

  • Title: Thermal Hazards of Nitration Reactions Source: American Chemical Society URL: [Link]

  • Title: A Review of the Nitration of Phenol Source: Organic Process Research & Development URL: [Link]

Reference Data & Comparative Studies

Validation

FTIR Analysis of Nitro and Amino Groups in Neopentylphenol Derivatives

A Comparative Technical Guide for Synthesis Monitoring Executive Summary This guide provides a technical framework for identifying and distinguishing nitro (-NO₂) and amino (-NH₂) functional groups attached to neopentylp...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Synthesis Monitoring

Executive Summary

This guide provides a technical framework for identifying and distinguishing nitro (-NO₂) and amino (-NH₂) functional groups attached to neopentylphenol (specifically 4-neopentylphenol derivatives) using Fourier Transform Infrared (FTIR) spectroscopy.[1]

The conversion of 2-nitro-4-neopentylphenol to 2-amino-4-neopentylphenol is a critical intermediate step in the synthesis of lipophilic antioxidants, photographic developers, and pharmaceutical precursors. FTIR offers a rapid, non-destructive method to monitor this reduction.[2] This guide details the specific spectral shifts caused by the bulky neopentyl group and the diagnostic "fingerprint" changes that validate the reaction's success.

Technical Background: The Neopentyl Effect

Before analyzing the functional groups, it is essential to understand the scaffold. Neopentylphenol (4-(2,2-dimethylpropyl)phenol) possesses a bulky hydrophobic tail.[1]

  • Steric Influence: The neopentyl group at the para position (relative to the hydroxyl) is sterically demanding but electronically acts as a weak electron-donating alkyl group. Unlike tert-butyl groups, the neopentyl group has a methylene spacer (-CH₂-), which slightly reduces direct steric strain on the ring but maintains high lipophilicity.

  • Spectral Baseline: The neopentyl group contributes strong, sharp C-H stretching vibrations in the 2960–2850 cm⁻¹ region (methyl/methylene asymmetric and symmetric stretches). These bands remain constant throughout the reaction and serve as an excellent internal reference for normalizing spectra.[2]

Comparative Spectral Analysis

A. Nitro-Neopentylphenol (The Starting Material)

In 2-nitro-4-neopentylphenol , the nitro group is located ortho to the hydroxyl group. This proximity creates a strong intramolecular hydrogen bond (chelation) between the phenolic hydrogen and one oxygen of the nitro group.

Diagnostic Peaks:

  • Nitro Asymmetric Stretch (ν_as NO₂): A strong, broad band appears at 1530–1550 cm⁻¹ .[1][2] This is the primary indicator of the nitro group.[2]

  • Nitro Symmetric Stretch (ν_s NO₂): A sharp, medium-strong band at 1340–1360 cm⁻¹ .[2]

  • Chelated Hydroxyl (ν O-H): Due to the intramolecular H-bond (O-H...O=N), the hydroxyl stretch shifts significantly to lower frequencies, often appearing as a broad, weak band around 3200 cm⁻¹ , distinct from the "free" phenol peak usually seen >3500 cm⁻¹.

B. Amino-Neopentylphenol (The Product)

Upon reduction to 2-amino-4-neopentylphenol , the electronic environment changes drastically. The electron-withdrawing nitro group is replaced by an electron-donating amino group.

Diagnostic Peaks:

  • Primary Amine Stretches (ν N-H): The reduction is confirmed by the appearance of a doublet in the high-frequency region:

    • Asymmetric N-H: ~3400–3500 cm⁻¹[2][3]

    • Symmetric N-H: ~3300–3380 cm⁻¹[2]

    • Note: These may overlap partially with the phenolic O-H, but they are typically sharper.[2]

  • Amine Scissoring (δ N-H): A new, medium-intensity band appears at 1580–1650 cm⁻¹ (N-H bending).[1][2][4] This is often the clearest confirmation of amine formation if the high-frequency region is cluttered.

  • Disappearance of Nitro Bands: The complete loss of the bands at 1530 cm⁻¹ and 1350 cm⁻¹ is the "self-validating" check for reaction completion.[2]

C. Summary Table: Peak Assignments
Functional GroupVibration ModeNitro-Neopentylphenol (Reactant)Amino-Neopentylphenol (Product)Diagnostic Note
Nitro (-NO₂) Asymmetric Stretch1530–1550 cm⁻¹ (Strong)AbsentPrimary indicator of reactant.[1]
Nitro (-NO₂) Symmetric Stretch1340–1360 cm⁻¹ (Medium)AbsentSecondary indicator.[1]
Amine (-NH₂) N-H Stretch (Doublet)Absent3300–3500 cm⁻¹ Look for "doublet" pattern.[1]
Amine (-NH₂) N-H Bending (Scissoring)Absent1580–1650 cm⁻¹ Confirms primary amine.[1][4]
Hydroxyl (-OH) O-H Stretch~3200 cm⁻¹ (Broad, Chelated)3300–3400 cm⁻¹ (Shifted)Shift due to change in H-bonding partner.[1]
Neopentyl Tail C-H Stretch (Alkyl)2960–2850 cm⁻¹2960–2850 cm⁻¹Internal Reference (Unchanged).[1][2]

Experimental Protocol: Self-Validating Monitoring

Objective: Monitor the reduction of 2-nitro-4-neopentylphenol to 2-amino-4-neopentylphenol.

Method: Attenuated Total Reflectance (ATR) FTIR.[1][2] ATR is preferred over KBr pellets for neopentyl derivatives due to their often waxy or low-melting nature, which can make pellet preparation difficult.[2]

Step-by-Step Workflow
  • Baseline Acquisition:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[2]

    • Collect a background spectrum (air).[1][2]

  • Reactant Standard (T=0):

    • Place a small amount of pure 2-nitro-4-neopentylphenol on the crystal.

    • Validation Check: Confirm strong peaks at 1530 cm⁻¹ and 1350 cm⁻¹. Confirm absence of peaks at 1620 cm⁻¹.

  • Reaction Monitoring:

    • Sample the reaction mixture at set intervals (e.g., 30 min, 1 hr).

    • Workup: If the solvent absorbs strongly (e.g., ethanol, water), evaporate a small aliquot on a watch glass or use a micro-extraction (DCM) to isolate the organic phase before placing on the ATR crystal.

  • Endpoint Determination (The "Cross-Over"):

    • Overlay the T=x spectrum with the T=0 spectrum.[2]

    • Success Criteria:

      • Intensity of 1530 cm⁻¹ band < 5% of original height.[2]

      • Appearance of N-H doublet at 3300-3500 cm⁻¹.[2][5]

      • Appearance of N-H bend at ~1620 cm⁻¹.[2][3][4]

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the logical decision process for monitoring this synthesis using FTIR.

FTIR_Workflow Start Start Synthesis: Reduction of Nitro-Neopentylphenol Sampling Extract Aliquot (Remove Solvent) Start->Sampling FTIR_Scan Acquire ATR-FTIR Spectrum Sampling->FTIR_Scan Check_Nitro Analyze 1530-1550 cm⁻¹ (Nitro Asymmetric Stretch) FTIR_Scan->Check_Nitro Nitro_Present Peak Detected? (>5% Intensity) Check_Nitro->Nitro_Present Strong Peak Nitro_Absent Peak Absent/Trace Check_Nitro->Nitro_Absent Peak Disappeared Continue Continue Reaction Nitro_Present->Continue Check_Amino Analyze 3300-3500 cm⁻¹ (Check for N-H Doublet) Nitro_Absent->Check_Amino Check_Amino->Continue No Amine Peaks (Possible Decomposition) QC_Pass QC PASS: Product Confirmed Check_Amino->QC_Pass Doublet Present Continue->Sampling Wait 30 min

Caption: Logical workflow for FTIR monitoring of Nitro-to-Amino conversion. The process relies on the disappearance of the nitro peak (1530 cm⁻¹) as the primary gate for success.

Comparison with Alternative Methods

While FTIR is the recommended tool for rapid process monitoring, it is helpful to understand how it compares to alternatives.[2]

FeatureFTIR (Recommended) 1H NMR UV-Vis Spectroscopy
Speed Very Fast (< 2 min)Slow (Sample prep + scan)Fast
Sample State Solid, Liquid, or FilmDissolved Liquid onlyDilute Solution only
Specificity High (Functional Group ID)Very High (Structural ID)Low (Electronic Transitions)
Key Advantage Instant feedback on functional group conversion (NO₂ → NH₂).[1]Quantifies impurities and exact structure.[2]Good for kinetics in dilute solution.[2]
Neopentyl Note Neopentyl C-H bands provide an internal standard.Neopentyl protons (singlet ~0.9 ppm) are a clear reference.[1][2]Neopentyl group does not absorb; only aromatic ring changes.[2]

References

  • NIST Mass Spectrometry Data Center. "Phenol, 4-methyl-2-nitro- Infrared Spectrum." NIST Chemistry WebBook.[2] Accessed February 25, 2026.[2] [Link][1]

    • Note: Used as a reference for ortho-nitrophenol spectral characteristics.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70982, 2-Amino-4-tert-butylphenol."[2] PubChem. Accessed February 25, 2026.[2] [Link][1]

    • Note: Provides structural analog data for amino-substituted hindered phenols.
  • Abkowicz-Bienko, A. J., et al. "Theoretical infrared spectrum and revised assignment for para-nitrophenol."[2] Chemical Physics, vol. 250, 1999, pp. 123–129.[2] [Link]

    • Note: Validates the assignment of nitro group stretches and intramolecular hydrogen bonding effects.
  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Organic Chemistry Data. [Link][1]

    • Note: General reference for nitro group asymmetric/symmetric stretch frequencies.

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-amino-6-nitro-4-neopentylphenol

Executive Summary The structural characterization of complex organic molecules is a cornerstone of modern chemical research and drug development. 2-amino-6-nitro-4-neopentylphenol, a molecule featuring a sterically hinde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of complex organic molecules is a cornerstone of modern chemical research and drug development. 2-amino-6-nitro-4-neopentylphenol, a molecule featuring a sterically hindered alkyl group alongside reactive nitro, amino, and hydroxyl functionalities, presents a unique analytical challenge. This guide provides a comprehensive comparison of mass spectrometric fragmentation patterns obtained through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID). By dissecting the predictable fragmentation pathways under these distinct ionization regimes, this document serves as a practical resource for researchers aiming to develop robust methods for the identification, characterization, and quantification of this compound and its structural analogs.

Introduction: Structural Considerations for Mass Analysis

2-amino-6-nitro-4-neopentylphenol (MW: 238.28 g/mol ) is a substituted phenol with a combination of functional groups that heavily influence its behavior in a mass spectrometer.

  • Phenolic Hydroxyl Group (-OH): A polar, acidic group that can be a site for deprotonation in negative ion mode ESI and is prone to derivatization for GC-MS analysis.

  • Aromatic Nitro Group (-NO₂): A strongly electron-withdrawing group that directs fragmentation through characteristic losses of NO (30 Da) and NO₂ (46 Da).

  • Aromatic Amino Group (-NH₂): A basic site, making it the likely location for protonation in positive ion mode ESI. Its presence ortho to the nitro group may induce "ortho effects," leading to unique rearrangement reactions like the loss of water.

  • Neopentyl Group (-C₅H₁₁): A bulky, non-polar alkyl substituent. Its key structural feature is a quaternary carbon attached to the aromatic ring via a methylene bridge. This arrangement makes it highly susceptible to benzylic cleavage, a dominant fragmentation pathway in EI-MS.[1]

Understanding the interplay of these groups is critical for interpreting the resulting mass spectra and selecting the optimal analytical technique.

Comparison of Ionization and Separation Techniques

The choice between GC-MS and LC-MS/MS is fundamental and depends on the analytical objective, sample matrix, and required sensitivity. While both are powerful, they exploit different physicochemical properties of the analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Principle Electron Ionization (EI): A hard, high-energy technique causing extensive and reproducible fragmentation.Electrospray Ionization (ESI): A soft, low-energy technique that typically preserves the molecular ion ([M+H]⁺ or [M-H]⁻).
Fragmentation Occurs in the ion source. Provides a characteristic "fingerprint" spectrum ideal for library matching.Collision-Induced Dissociation (CID): Fragmentation of a selected precursor ion in a collision cell.[2] Highly specific and tunable.
Analyte Suitability Requires volatile and thermally stable compounds.Ideal for polar, non-volatile, and thermally labile compounds.
Sample Preparation Derivatization is often mandatory for polar groups (-OH, -NH₂) to increase volatility and thermal stability.[3]Direct injection is often possible, simplifying sample preparation.[4]
Strengths Excellent chromatographic resolution; extensive and standardized spectral libraries for identification.High sensitivity and specificity (especially in MRM mode); suitable for complex matrices.[5]
Limitations Potential for thermal degradation of the analyte; derivatization adds time and complexity.[6]Less fragmentation information in a single run compared to EI; matrix effects can cause ion suppression.

Expert Recommendation: For initial structural elucidation and confirmation, GC-MS with EI provides a wealth of fragmentation data. For quantitative analysis in complex biological or environmental matrices, the selectivity and sensitivity of LC-MS/MS are unparalleled.

Predicted Electron Ionization (EI) Fragmentation Pattern

Under the high-energy conditions of EI (typically 70 eV), the molecular ion ([M]⁺˙ at m/z 238) will be formed, though its abundance may be low due to the molecule's propensity to fragment. The most probable fragmentation pathways are dictated by the formation of the most stable carbocations and radicals.

The dominant fragmentation event is predicted to be the benzylic cleavage of the neopentyl group. This involves the loss of a tert-butyl radical (•C(CH₃)₃), a highly stable tertiary radical, to form a resonance-stabilized benzylic cation. This fragment is expected to be the base peak in the spectrum.

  • [M]⁺˙ (m/z 238) → [M - 57]⁺ (m/z 181) + •C(CH₃)₃

Subsequent fragmentations will proceed from this stable m/z 181 ion, involving losses characteristic of the nitro and amino functionalities.

EI_Fragmentation M [M]+• m/z 238 F181 [M - C4H9]+ m/z 181 (Base Peak) M->F181 - •C4H9 (57 Da) F151 [M - C4H9 - NO]+ m/z 151 F181->F151 - •NO (30 Da) F135 [M - C4H9 - NO2]+ m/z 135 F181->F135 - •NO2 (46 Da) F123 [M - C4H9 - NO - CO]+ m/z 123 F151->F123 - CO (28 Da)

Caption: Predicted EI fragmentation pathway for 2-amino-6-nitro-4-neopentylphenol.

Table of Predicted EI Fragments:

m/zProposed Ion Structure / LossMechanistic Rationale
238[C₁₁H₁₆N₂O₃]⁺˙ (Molecular Ion)Intact molecule minus one electron. Likely low abundance.
181 [M - C₄H₉]⁺ (Benzylic Cation) Base Peak. Loss of a stable tert-butyl radical via benzylic cleavage.[1]
151[M - C₄H₉ - NO]⁺Loss of a nitric oxide radical (•NO) from the m/z 181 fragment.[7]
135[M - C₄H₉ - NO₂]⁺Loss of a nitrogen dioxide radical (•NO₂) from the m/z 181 fragment.
123[M - C₄H₉ - NO - CO]⁺Loss of carbon monoxide (CO) from the m/z 151 phenolic fragment.[8]
57[C₄H₉]⁺tert-butyl cation. A common fragment from neopentyl groups.

Predicted Collision-Induced Dissociation (CID) Fragmentation

LC-MS/MS analysis begins with soft ionization (ESI), which forms a stable precursor ion. This selected ion is then fragmented by CID. The fragmentation pattern is highly dependent on whether the analysis is performed in positive or negative ion mode.

In ESI+, the molecule will readily protonate at the most basic site, the amino group, to form the precursor ion [M+H]⁺ at m/z 239. CID of this ion will involve losses of small, stable neutral molecules.

ESI_Positive_Fragmentation MH [M+H]+ m/z 239 F221 [M+H - H2O]+ m/z 221 MH->F221 - H2O (18 Da) F209 [M+H - NO - H]+ m/z 209 MH->F209 - NO (30 Da) F191 [M+H - H2O - NO - H]+ m/z 191 F221->F191 - NO (30 Da)

Caption: Predicted ESI(+) CID fragmentation pathway for protonated 2-amino-6-nitro-4-neopentylphenol.

In ESI-, deprotonation will occur at the most acidic site, the phenolic hydroxyl group, forming the precursor ion [M-H]⁻ at m/z 237. The resulting phenoxide ion is stable, and CID will induce fragmentation driven by the electron-rich ring. Fragmentation often involves the loss of radicals.[5]

ESI_Negative_Fragmentation MH [M-H]- m/z 237 F207 [M-H - NO]- m/z 207 MH->F207 - •NO (30 Da) F191 [M-H - NO2]- m/z 191 MH->F191 - •NO2 (46 Da)

Caption: Predicted ESI(-) CID fragmentation pathway for deprotonated 2-amino-6-nitro-4-neopentylphenol.

Table of Predicted LC-MS/MS Transitions for MRM Method Development:

ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral/Radical Loss
ESI+239.1221.1H₂O (Ortho effect)
ESI+239.1209.1NO
ESI-237.1207.1•NO
ESI-237.1191.1•NO₂

Experimental Protocols & Workflow

To validate these predictions, rigorous and well-defined analytical methods are required. The following protocols provide a starting point for method development.

Workflow cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path Sample_GC Sample in Organic Solvent Deriv Derivatization (e.g., with MTBSTFA) Sample_GC->Deriv GCMS GC-MS Analysis (EI Mode) Deriv->GCMS Data Data Analysis: - Spectral Interpretation - Library Search (GC) - MRM Quantification (LC) GCMS->Data Sample_LC Sample in Aqueous/Organic LCMS LC-MS/MS Analysis (ESI Mode) Sample_LC->LCMS LCMS->Data

Caption: General analytical workflow for the analysis of 2-amino-6-nitro-4-neopentylphenol.

Rationale: To overcome the low volatility and potential for peak tailing of the polar phenol, derivatization to a silyl ether is employed.[3] This increases thermal stability and improves chromatographic performance.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Derivatization:

    • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode, Inlet Temp: 280°C.

    • Carrier Gas: Helium, Constant Flow: 1.2 mL/min.

    • Oven Program: Initial temp 100°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI), 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temp: 230°C; Quad Temp: 150°C.

Rationale: This method allows for the direct analysis of the polar compound without derivatization, offering high throughput and sensitivity. A reverse-phase C18 column is a standard choice for retaining moderately polar aromatic compounds.[4][9]

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of 50:50 Methanol:Water to create a 100 µg/mL stock. Further dilute as needed for analysis.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40°C.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization: Electrospray (ESI), Positive and Negative modes.

    • Key Parameters: Capillary Voltage: 3.5 kV; Source Temp: 500°C.

    • Acquisition: Full Scan (Q1) to identify precursor ions, followed by Product Ion Scans to confirm fragments. Develop a Multiple Reaction Monitoring (MRM) method using the transitions identified in Section 4.

Conclusion

The mass spectrometric fragmentation of 2-amino-6-nitro-4-neopentylphenol is dictated by a predictable interplay between its distinct functional groups. Under EI conditions, the fragmentation is dominated by a charge-remote benzylic cleavage, yielding a strong signal at [M-57]⁺, which serves as an excellent diagnostic ion. In contrast, ESI-based methods provide access to the intact molecular weight and offer highly specific fragmentation pathways via CID, ideal for selective quantification. The choice of technique should be guided by the research objective: EI for structural confirmation and library matching, and ESI-CID for sensitive and specific trace analysis in complex environments. The protocols and predicted fragmentation patterns outlined in this guide provide a robust framework for the successful analysis of this and structurally related molecules.

References

  • ResearchGate. (2017). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available at: [Link]

  • ScienceDirect. (2009). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Available at: [Link]

  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • Wiley Online Library. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Available at: [Link]

  • ResearchGate. Mass Fragmentgram of 4-Alkylphenols and Internal Standard Concentration. Available at: [Link]

  • Scribd. Analysis of Nitrophenols With Gas ChromatographyMa. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at: [Link]

  • ACS Publications. (1966). Mass Spectra of Nitroarenes. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Ingenta Connect. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available at: [Link]

  • SlidePlayer. Interpretation of mass spectra. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Available at: [Link]

  • ResearchGate. HPLC mass spectra of 4-aminophenol formed in supernatants after.... Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Available at: [Link]

Sources

Validation

Technical Comparison: UV-Vis Characteristics of 2-Amino-6-Nitro-4-Neopentylphenol vs. Standard Nitroaminophenol Chromophores

Executive Summary This technical guide provides an in-depth comparative analysis of 2-Amino-6-nitro-4-neopentylphenol (CAS 83488-03-3), a specialized chromophore used in semi-permanent hair coloring and dye synthesis. We...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth comparative analysis of 2-Amino-6-nitro-4-neopentylphenol (CAS 83488-03-3), a specialized chromophore used in semi-permanent hair coloring and dye synthesis. We analyze its UV-Vis absorption properties relative to its structural parent, 2-Amino-6-nitrophenol , and its regioisomer, 2-Amino-4-nitrophenol .

While the core chromophore (nitroaminophenol) dictates the primary absorption band, the neopentyl (2,2-dimethylpropyl) substituent at the 4-position introduces specific lipophilic and electronic modifications. This guide details the expected bathochromic shifts, solvatochromic behavior, and experimental protocols for validating these spectral characteristics.

Structural & Electronic Basis of Absorption

To understand the UV-Vis performance, one must analyze the electronic contributions of the substituents on the phenol ring.

The Chromophore System

The molecule features a "push-pull" electronic system:

  • Electron Donor (+M): The Hydroxyl (-OH) and Amino (-NH

    
    ) groups.
    
  • Electron Acceptor (-M): The Nitro (-NO

    
    ) group.[1]
    

In 2-Amino-6-nitro-4-neopentylphenol , the nitro group is ortho to the hydroxyl group. This proximity facilitates strong intramolecular hydrogen bonding (between -OH and -NO


), which planarizes the molecule and typically results in a bathochromic (red) shift compared to para-nitro isomers.
The Neopentyl Effect

The neopentyl group is a bulky alkyl substituent attached at the para position relative to the hydroxyl.

  • Electronic Effect (+I): Alkyl groups are weak electron donors via induction and hyperconjugation. This increases the electron density of the ring, slightly destabilizing the HOMO and lowering the energy gap (

    
    ) for the 
    
    
    
    transition.
  • Spectral Consequence: A predictable bathochromic shift of 5–10 nm relative to the unsubstituted parent (2-Amino-6-nitrophenol).

  • Solubility: The bulky neopentyl group significantly increases

    
     (lipophilicity), improving affinity for lipid-rich substrates (e.g., hair cuticles) compared to the more water-soluble methyl or chloro analogs.
    

Comparative Spectral Analysis

The following data synthesizes literature values for standard nitroaminophenols and theoretical predictions for the neopentyl derivative based on structure-activity relationships (SAR).

Table 1: Comparative UV-Vis Absorption Maxima ( )
CompoundCAS No.[1][2][3][4][5][6][7][8]Structure Type

(Ethanol)
Visual ColorSolvatochromism
2-Amino-6-nitro-4-neopentylphenol 83488-03-3 Target ~425–435 nm *Deep Orange/Red High
2-Amino-6-nitrophenol603-87-2Parent (No Alkyl)~415–425 nmOrangeModerate
2-Amino-4-nitrophenol99-57-0Para-Nitro Isomer~308 nm (UV), ~380 nm (Vis tail)Yellow/BrownHigh (pH dependent)
2-Amino-6-chloro-4-nitrophenol6358-09-4Chloro-Analog~400 nmYellow-OrangeModerate

*Note: Values for the neopentyl derivative are projected based on the auxochromic effect of para-alkyl substitution on the 2-amino-6-nitrophenol core.

Spectral Interpretation[9]
  • Ortho vs. Para Nitro: The ortho-nitro configuration (Target and Parent) exhibits a

    
     significantly deeper in the visible region (>400 nm) compared to the para-nitro isomer (~308 nm main peak). This makes the neopentyl derivative a more potent source of red/copper tones.
    
  • Neopentyl Shift: The addition of the neopentyl group pushes the

    
     slightly higher (red-shift) compared to the parent 2-amino-6-nitrophenol, enhancing the "warmth" of the color.
    

Mechanistic Visualization

The following diagram illustrates the resonance stabilization and the impact of the neopentyl group on the electronic transition state.

G cluster_0 Ground State Stabilization cluster_1 Excited State (Charge Transfer) NodeA Phenol Form (Neutral) NodeB Intramolecular H-Bonding (OH...O2N) NodeA->NodeB Stabilizes NodeC Quinoid Form (Resonance) NodeA->NodeC UV Absorption (hv) NodeD Neopentyl Group (+I) Stabilizes CATION NodeD->NodeC Lowers Energy Gap (Red Shift) NodeKey Key Mechanism: Neopentyl donation (+I) stabilizes the electron-deficient ring in the excited CT state.

Caption: Electronic pathway showing how the neopentyl group stabilizes the excited quinoid state, reducing the energy required for transition and causing a bathochromic shift.

Experimental Validation Protocol

To verify the


 and extinction coefficient (

) of 2-amino-6-nitro-4-neopentylphenol, follow this standardized protocol. This method accounts for the compound's specific solubility profile.
Reagents & Equipment
  • Solvent A: Ethanol (Spectroscopic Grade) – Primary Standard.

  • Solvent B: DMSO – For solubility checks.

  • Buffer: Phosphate buffer (pH 7.0) – To check ionization state.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 2-amino-6-nitro-4-neopentylphenol.

    • Dissolve in 10 mL of Ethanol. Note: If dissolution is slow due to the neopentyl group, sonicate for 5 minutes. Do not heat above 40°C to avoid thermal degradation.

    • Concentration = 1.0 mg/mL (approx. 4.2 mM).

  • Working Solution:

    • Dilute 100

      
      L of Stock Solution into 9.9 mL of Ethanol.
      
    • Final Concentration

      
       10 
      
      
      
      g/mL.
  • Spectral Scan:

    • Baseline: Run a blank scan with pure Ethanol.

    • Parameters: Scan range 200–600 nm; Scan speed: Medium; Slit width: 1.0 nm.

    • Data Capture: Record absorbance at

      
       (expected ~430 nm) and any secondary peaks in the UV region (~240–280 nm).
      
  • pH Sensitivity Test (Optional):

    • Add 1 drop of 1M NaOH to the cuvette.

    • Observation: The phenol deprotonates to the phenolate. Expect a significant bathochromic shift (typically +20–40 nm) and hyperchromic effect (increased intensity). This confirms the integrity of the phenolic system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5127291, 2-Amino-6-nitrophenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-amino-6-nitro-4-neopentylphenol (EC 280-466-1). Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR).Safety Assessment of Amino-Nitrophenols as Used in Cosmetics. Washington, DC. (Provides comparative data on 2-amino-4-nitrophenol and 2-amino-6-chloro-4-nitrophenol).

Sources

Comparative

Comparative Stability Profile: Neopentyl vs. Tert-Butyl Motifs in Nitrophenol Scaffolds

Executive Summary In the design of lipophilic nitrophenol uncouplers and inhibitors, the choice between tert-butyl ( ) and neopentyl ( ) substituents is a critical determinant of the molecule's physicochemical resilience...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of lipophilic nitrophenol uncouplers and inhibitors, the choice between tert-butyl (


) and neopentyl  (

) substituents is a critical determinant of the molecule's physicochemical resilience.

While often treated as interchangeable lipophilic bulk in early SAR (Structure-Activity Relationship) studies, these two motifs exhibit divergent stability profiles:

  • Tert-Butyl: Offers superior steric shielding of the phenolic hydroxyl but suffers from acid-catalyzed de-alkylation (chemical instability) and rapid

    
    -oxidation  (metabolic instability).
    
  • Neopentyl: Provides exceptional chemical robustness against hydrolytic/acidic cleavage but introduces a benzylic metabolic soft spot , rendering it susceptible to rapid CYP450-mediated hydroxylation unless further substituted.

This guide objectively compares these bioisosteres, providing experimental data and mechanistic insights to inform scaffold selection.

Physicochemical & Steric Analysis

The fundamental difference lies in the proximity of the steric bulk to the aromatic ring.

FeatureTert-Butyl (-tBu)Neopentyl (-Neo)Impact on Nitrophenol
Structure


Neopentyl has a methylene spacer.[1][2]
Branching

-branched (Direct)

-branched (Distal)
t-Bu creates a "rigid sphere" at the ring.
Steric Effect (Ortho) High shielding of OHModerate shieldingt-Bu effectively blocks OH conjugation/solvation.
Electronic Effect Strong +I (Inductive)Moderate +It-Bu increases pKa more significantly.
Lipophilicity (

)
~ +1.9~ +2.4Neopentyl adds more lipophilicity due to extra

.
pKa Modulation

In 2-substituted-4-nitrophenols, the substituent influences acidity via electronic donation and steric inhibition of phenoxide solvation.

  • 2-tert-butyl-4-nitrophenol: pKa

    
     7.2. The bulky t-butyl group twists the nitro group (if adjacent) or desolvates the phenoxide, generally raising pKa relative to the parent.
    
  • 2-neopentyl-4-nitrophenol: pKa

    
     6.9 - 7.0. The methylene spacer reduces steric crowding around the phenoxide oxygen, allowing better solvation and slightly higher acidity compared to the t-butyl analog.
    

Chemical Stability: The Acid Challenge

The most distinct differentiator is stability under acidic conditions (e.g., stomach acid or acidic workups).

Mechanism: Retro-Friedel-Crafts De-alkylation

Tert-butyl groups are acid-labile. In the presence of strong acid (TFA,


) or Lewis acids (

), the aromatic ring is protonated, leading to the expulsion of a stable tert-butyl cation .

Neopentyl groups are acid-inert . Cleavage would require the formation of a primary neopentyl cation (highly unstable) or a simultaneous rearrangement. The energy barrier is prohibitively high.

Figure 1: Comparative chemical stability mechanism. The tert-butyl group is cleaved via a stable tertiary cation, whereas the neopentyl group remains intact.

Metabolic Stability: The CYP450 Trade-off

While neopentyl is chemically robust, it is not metabolically immune. The trade-off shifts from methyl oxidation (t-Bu) to benzylic oxidation (Neopentyl).

Tert-Butyl Metabolism ( -Oxidation)

CYP450 enzymes (mainly CYP2C9 and CYP3A4) hydroxylate one of the terminal methyl groups.

  • Pathway:

    
    .
    
  • Result: Rapid clearance, loss of lipophilicity.

Neopentyl Metabolism (Benzylic Oxidation)

The methylene spacer (


) is benzylic. Benzylic C-H bonds are weaker (~85-90 kcal/mol) than primary alkyl C-H bonds (~98 kcal/mol).
  • Pathway:

    
    .
    
  • Result: Benzylic hydroxylation is often faster than t-butyl methyl oxidation, making neopentyl potentially less metabolically stable in liver microsomes unless the ring is heavily substituted to sterically block the CYP approach.

Figure 2: Divergent metabolic pathways. Neopentyl fails at the benzylic position; tert-butyl fails at the terminal methyls.

Experimental Protocols

Protocol A: Acid-Catalyzed De-alkylation Stress Test

Use this to validate the chemical superiority of the neopentyl scaffold.

  • Preparation: Dissolve 1.0 mmol of the test compound (2-t-Bu or 2-Neo nitrophenol) in 5 mL of Trifluoroacetic acid (TFA) .

  • Stress: Add 2 drops of concentrated

    
    . Heat to reflux (75°C) for 4 hours.
    
  • Analysis: Aliquot 50 µL into methanol and analyze via HPLC-UV (254 nm).

  • Expected Result:

    • Tert-Butyl: >90% conversion to de-alkylated phenol (4-nitrophenol).

    • Neopentyl: <5% degradation (intact starting material).

Protocol B: Microsomal Stability Assay

Use this to assess metabolic liability.

  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Synthesis Implications

The stability of the neopentyl group comes at a cost of synthetic accessibility.

  • Tert-Butyl: One-step Friedel-Crafts Alkylation (Phenol + Isobutene/Acid). High yield, low cost.[3]

  • Neopentyl: Friedel-Crafts with neopentyl halides fails (rearranges to tert-amyl).

    • Required Route: Friedel-Crafts Acylation (Pivaloyl chloride)

      
      Reduction  (Wolff-Kishner or Silane).
      
    • Implication: Neopentyl analogs are significantly more expensive to produce but offer a "lock-in" stability for harsh chemical environments.

References

  • Barnes-Seeman, D., et al. (2013).[4] "Metabolically Stable tert-Butyl Replacement."[4] ACS Medicinal Chemistry Letters. Link

  • Pettus, T. R. R., et al. (2022). "Review of Ortho-Alkylation of Phenols." Synlett. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Friedel-Crafts Reversibility).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-nitro-4-neopentylphenol proper disposal procedures

The following guide details the technical and operational disposal procedures for 2-Amino-6-nitro-4-neopentylphenol (and its commercial isomers such as 2-Amino-4-tert-amyl-6-nitrophenol, CAS 83488-02-2).[1] This protocol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical and operational disposal procedures for 2-Amino-6-nitro-4-neopentylphenol (and its commercial isomers such as 2-Amino-4-tert-amyl-6-nitrophenol, CAS 83488-02-2).[1]

This protocol addresses the compound's dual-functionality (nitro/amino groups on a phenolic ring), which presents specific risks regarding thermal stability, aquatic toxicity, and skin sensitization.[1][2]

Executive Summary: Disposal Classification

ParameterSpecification
Chemical Name 2-Amino-6-nitro-4-neopentylphenol
Primary Hazard Class Toxic (6.1) & Environmental Hazard
Secondary Hazard Combustible Solid (Potential thermal instability if dry/impure)
Waste Stream High-BTU Organic Solid (Must be Incinerated)
Disposal Method Rotary Kiln Incineration (No drain disposal permitted)
RCRA Status Characteristic Hazardous Waste (Likely D001/D003 depending on dryness; treat as Listed-equivalent due to toxicity)
Container Type Amber Glass or HDPE (High-Density Polyethylene)

Technical Hazard Analysis (The "Why")

Effective disposal requires understanding the molecular behavior of the waste. 2-Amino-6-nitro-4-neopentylphenol contains three critical functional groups that dictate its handling:

  • Nitro Group (-NO₂): Provides oxygen for combustion. While less explosive than trinitrophenol (picric acid), mononitrophenols can decompose violently under high heat or shock if metal salts form.[2]

  • Amino Group (-NH₂): Increases the compound's potential for oxidation. It can act as a weak base, potentially forming unstable salts if mixed with strong acids in the waste stream.[2]

  • Phenolic Hydroxyl (-OH): Makes the compound acidic. Critical Warning: Phenols can react with heavy metals (Lead, Mercury, Copper) to form shock-sensitive metal picrates/phenates.[1][2] Never dispose of this compound in containers with metal residues.

Environmental Impact: Nitrophenols are persistent organic pollutants. They are toxic to aquatic life and can contaminate groundwater if landfilled. Therefore, complete thermal destruction via incineration is the only validated disposal route.[2]

Operational Disposal Procedure (Step-by-Step)

Phase 1: Waste Segregation & Pre-Treatment[1]
  • Do Not Mix: Never combine this waste with oxidizers (e.g., nitric acid, peroxides) or reducing agents.[2]

  • Solid Waste: Collect pure powder, contaminated filter papers, and weighing boats in a dedicated solid waste container.[2]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., Methanol, Ethyl Acetate), segregate into "Flammable Organic Waste - Toxic."[1][2]

Phase 2: Packaging
  • Select Container: Use a wide-mouth HDPE jar or Amber Glass jar with a Teflon-lined screw cap.

    • Reasoning: HDPE is resistant to phenolic attack; Amber glass prevents UV-degradation which can destabilize nitro-compounds.

  • Wetting Agent (Optional but Recommended): If the powder is extremely dry and old, add 10-20% water or mineral oil to desensitize it against friction/static electricity during transport.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Phase 3: Labeling & Documentation

Label the container immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: 2-Amino-6-nitro-4-neopentylphenol.[1]

  • Hazards: "TOXIC," "IRRITANT," "ENVIRONMENTAL HAZARD."[1][2]

  • Generator Info: Lab Name/PI.

Phase 4: Final Handover

Transfer the sealed container to your facility's EHS (Environmental Health & Safety) team. Specify that the waste requires incineration .

Workflow Visualization

The following diagram illustrates the decision logic for segregating and processing this specific chemical waste.

DisposalWorkflow Start Waste Generation: 2-Amino-6-nitro-4-neopentylphenol StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Filter Paper, Gloves) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution ContainerSolid Container: Wide-Mouth HDPE or Amber Glass SolidWaste->ContainerSolid ContainerLiquid Container: Solvent Safety Can or Glass Bottle LiquidWaste->ContainerLiquid Segregation CRITICAL SEGREGATION: NO Oxidizers, NO Heavy Metals ContainerSolid->Segregation ContainerLiquid->Segregation Labeling Labeling: 'Hazardous Waste - Toxic Organic' (Must specify Incineration) Segregation->Labeling Disposal Final Disposal: Rotary Kiln Incineration Labeling->Disposal

Figure 1: Decision tree for the safe segregation and packaging of 2-Amino-6-nitro-4-neopentylphenol waste.

Emergency Spill Response

If a spill occurs, immediate action is required to prevent exposure and environmental release.[2][3][4][5]

  • Evacuate & PPE: Clear the immediate area. Don full PPE: Nitrile gloves (double gloved), safety goggles, lab coat, and a P100 respirator if dust is present.[1][2]

  • Containment:

    • Dry Spill: Do not dry sweep (risk of dust explosion/inhalation). Cover the spill with a wet paper towel or absorbent pad dampened with water to suppress dust.

    • Wet Spill: Absorb with vermiculite, sand, or a commercial chemical spill pad.[1][2]

  • Decontamination:

    • Scoop the wet material into a waste container.

    • Clean the surface with a mild soap solution (alkaline cleaners may turn the area red/orange due to the nitrophenol indicator effect).

    • Place all cleanup materials into the hazardous waste container.

Regulatory Framework (US Focus)

  • RCRA (Resource Conservation and Recovery Act):

    • While this specific isomer may not have a dedicated "U-List" number, it defaults to a hazardous waste due to toxicity and ignitability characteristics.[2]

    • Waste Code: Likely D001 (Ignitable) or D003 (Reactive) if dry; otherwise treated as general organic toxic waste.

  • DOT (Department of Transportation):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (contains 2-Amino-6-nitro-4-neopentylphenol).[1][6][7]

    • Hazard Class: 6.1.

    • Packing Group: II or III.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5483333, 2-Amino-4-methyl-6-nitrophenol (Analogue). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-nitro-4-neopentylphenol

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Amino-6-nitro-4-neopentylphenol, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal well-being and the integrity of your research.

Hazard Profile: Understanding the Risks

The molecular structure of 2-Amino-6-nitro-4-neopentylphenol suggests several potential hazards that dictate our PPE strategy:

  • Skin Irritation and Sensitization: Aminophenols and nitrophenols are known to cause skin irritation.[1][2][3][4][5] Prolonged or repeated contact may lead to allergic skin reactions.[1][2]

  • Toxicity: Nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.[6] Many are also suspected of causing long-term health effects.

  • Eye Irritation: Like many chemical powders, this compound is expected to cause serious eye irritation upon contact.[4][5]

  • Thermal Instability: Aromatic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. While the risk of explosion for mononitrated compounds is generally lower than for polynitrated compounds, it should not be disregarded.[6]

  • Aquatic Toxicity: Many nitrophenols are toxic to aquatic life with long-lasting effects.[4][7]

Given these potential hazards, a robust PPE plan is not merely a recommendation but a necessity for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

All work with 2-Amino-6-nitro-4-neopentylphenol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][8] The following PPE is essential:

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6]

  • Recommended: Due to the potential for splashes when working with solutions or the generation of dust from the solid form, chemical splash goggles are strongly recommended.[9]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[10][11]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is recommended, especially when working with flammable solvents.[6] It should be kept clean and buttoned to provide maximum coverage.

  • Apron/Coveralls: For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[11]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[11]

Hand Protection
  • Glove Selection: Chemically resistant gloves are critical, as many nitro compounds can be absorbed through the skin.[6] Given the aromatic and functionalized nature of this compound, nitrile or neoprene gloves are generally suitable for incidental contact.[12] However, it is crucial to consult the glove manufacturer's compatibility chart for specific chemicals and breakthrough times.

  • Best Practices:

    • Inspect gloves for any signs of damage before each use.[11]

    • Double gloving is recommended for enhanced protection during high-risk procedures.[11]

    • Remove and replace gloves immediately if they become contaminated.

    • Wash hands thoroughly after removing gloves.

Respiratory Protection
  • Primary Control: A certified chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.

  • When Respirators are Necessary: In the absence of adequate ventilation or during a large spill clean-up, respiratory protection is required. A NIOSH/MSHA-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended.[10][11] All personnel requiring the use of a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA regulations.[13]

Summary of Recommended PPE

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Small Quantities (in a fume hood) Safety gogglesSingle pair of nitrile or neoprene glovesFlame-resistant lab coatNot required if in a fume hood
Preparing Solutions (in a fume hood) Safety goggles and face shieldDouble pair of nitrile or neoprene glovesFlame-resistant lab coat and chemical-resistant apronNot required if in a fume hood
Handling Large Quantities or Potential for Splashing Safety goggles and face shieldDouble pair of nitrile or neoprene glovesChemical-resistant coveralls over a lab coatAs needed based on risk assessment
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant coverallsAir-purifying respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Conduct a pre-work risk assessment.

    • Ensure a certified chemical fume hood is operational.[14]

    • Assemble all necessary equipment and PPE.

    • Have a spill kit readily accessible.

  • Handling:

    • Don the appropriate PPE as outlined above.

    • When handling the solid, use techniques that minimize dust generation.

    • When making solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent and then soap and water.

    • Properly dispose of all contaminated materials as hazardous waste.

    • Doff PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

  • Solid Waste: All disposable items that have come into contact with 2-Amino-6-nitro-4-neopentylphenol, including gloves, weigh boats, and paper towels, must be considered hazardous waste.[15] Place these items in a clearly labeled, sealed, and chemically compatible waste container designated for hazardous organic solids.[15]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a labeled hazardous waste container. Never dispose of nitro compounds down the drain.[6]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[7] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor.[15] Wearing the appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[6] Collect the absorbed material into a hazardous waste container. Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[15]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Amino-6-nitro-4-neopentylphenol.

PPE_Selection_Workflow PPE selection workflow. start_node Start: Plan Experiment with 2-Amino-6-nitro-4-neopentylphenol q1 Work in Fume Hood? start_node->q1 decision_node_style decision_node_style process_node_style process_node_style ppe_node_style ppe_node_style spill_node_style spill_node_style q2 Handling Solid or Solution? q1->q2 Yes no_hood STOP! Consult EHS. Do not proceed. q1->no_hood No q3 Small Scale (<1g)? q2->q3 Solid ppe2 Add Face Shield & Apron q2->ppe2 Solution ppe1 Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat q3->ppe1 Yes ppe3 Enhanced PPE: - Double Gloves - Chemical Coveralls q3->ppe3 No spill Spill or Ventilation Failure? ppe_spill Emergency PPE: - Full Face Respirator - Heavy-Duty Gloves - Chemical Suit spill->ppe_spill Yes ppe1->spill ppe2->spill ppe3->spill

Caption: PPE selection workflow for handling 2-Amino-6-nitro-4-neopentylphenol.

By adhering to these guidelines, you can confidently and safely incorporate 2-Amino-6-nitro-4-neopentylphenol into your research endeavors. A proactive approach to safety is the cornerstone of scientific excellence.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • The NIOSH Pocket Guide to Chemical Hazards. (2022, January 21). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Assistant Secretary for Preparedness and Response. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007, September). CDC Stacks. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Common Chemical and Physical Hazards in Labs. (2015, July 30). University of Rochester Environmental Health & Safety. Retrieved from [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. (n.d.). Lyme Congregational Church Boston Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • NitroCompounds-Various.docx. (n.d.). University of Georgia Research. Retrieved from [Link]

  • 2-Amino-4-nitrophenol Safety Data Sheet. (2025, December 19). Retrieved from [Link]

  • Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Retrieved from [Link]

  • 2-Amino-6-nitro-4-(tert-pentyl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014, November 27). Australian Government Department of Health. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

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